molecular formula C33H50F4N10O8 B10764615 Z-VRPR-FMK (trifluoroacetate salt)

Z-VRPR-FMK (trifluoroacetate salt)

Cat. No.: B10764615
M. Wt: 790.8 g/mol
InChI Key: WIPHXOQUHDJLCU-WCFRTMNKSA-N
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Description

Z-VRPR-FMK (trifluoroacetate salt) is a useful research compound. Its molecular formula is C33H50F4N10O8 and its molecular weight is 790.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-VRPR-FMK (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-VRPR-FMK (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H50F4N10O8

Molecular Weight

790.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21-,22-,23-,25-;/m0./s1

InChI Key

WIPHXOQUHDJLCU-WCFRTMNKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

understanding Z-VRPR-FMK as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Z-VRPR-FMK: A Research Tool for Probing Caspase-Mediated Cell Death

Abstract

Z-VRPR-FMK is a synthetic tetrapeptide that acts as a potent, cell-permeable, and irreversible pan-caspase inhibitor. This guide provides a comprehensive overview of Z-VRPR-FMK, from its fundamental mechanism of action to its practical application in experimental settings. We will delve into the biochemical intricacies of its interaction with caspases, offer detailed protocols for its use in cell culture, and discuss the critical aspects of data interpretation and experimental controls. This document is intended for researchers, scientists, and drug development professionals who seek to utilize Z-VRPR-FMK as a precise tool to investigate the roles of caspases in apoptosis, inflammation, and other cellular processes.

Introduction: Understanding the Role of Caspases and Their Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and also play critical roles in inflammation. Their activity is tightly regulated, and their dysregulation is implicated in a multitude of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. The ability to modulate caspase activity is, therefore, a crucial requirement for researchers studying these processes.

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) has emerged as a valuable research tool for the study of caspase-dependent signaling pathways. It belongs to a class of peptide inhibitors that mimic the caspase cleavage site and are modified with a fluoromethylketone (FMK) group, which allows for irreversible binding to the active site of the enzyme. Its broad specificity across the caspase family makes it a "pan-caspase" inhibitor, enabling researchers to investigate cellular events in the absence of caspase activity.

Mechanism of Action: Irreversible Inhibition of Caspases

The inhibitory activity of Z-VRPR-FMK is conferred by its specific amino acid sequence and the presence of the C-terminal FMK group. The tetrapeptide sequence (Val-Arg-Pro-Arg) is recognized by the active site of caspases. Upon binding, the FMK group forms a covalent thioether linkage with the cysteine residue in the catalytic site of the caspase. This covalent modification is essentially irreversible under physiological conditions, leading to a complete and sustained loss of enzyme activity.

cluster_0 Caspase Active Site cluster_1 Z-VRPR-FMK Inhibition Inactive Caspase Inactive Caspase Active Caspase Active Caspase Inactive Caspase->Active Caspase Activation Signal Inhibited Caspase Inhibited Caspase Active Caspase->Inhibited Caspase Apoptosis Apoptosis Active Caspase->Apoptosis Substrate Cleavage Z-VRPR-FMK Z-VRPR-FMK Z-VRPR-FMK->Inhibited Caspase Irreversible Binding

Caption: Mechanism of Z-VRPR-FMK action.

Applications in Research

The primary application of Z-VRPR-FMK is to determine whether a particular cellular process, most commonly cell death, is dependent on caspase activity. By treating cells with Z-VRPR-FMK and observing the cellular response to a stimulus, researchers can infer the involvement of caspases.

Key Research Applications:

  • Distinguishing between Apoptosis and Necrosis: Z-VRPR-FMK can be used to differentiate between caspase-dependent apoptosis and caspase-independent forms of cell death like necroptosis. If Z-VRPR-FMK blocks cell death induced by a particular stimulus, it strongly suggests an apoptotic mechanism.

  • Investigating Upstream Signaling Pathways: By inhibiting the downstream executioner caspases, researchers can study the upstream signaling events that lead to caspase activation without the confounding factor of cell death.

  • Studying the Role of Caspases in Inflammation: Some caspases, notably caspase-1 and caspase-11, are involved in the inflammatory response through the processing of pro-inflammatory cytokines. Z-VRPR-FMK can be used to probe the role of these caspases in inflammatory models.

Experimental Protocols

The following protocols provide a general framework for using Z-VRPR-FMK in cell culture experiments. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Reconstitution and Storage

Z-VRPR-FMK is typically supplied as a lyophilized powder.

  • Reconstitution: Reconstitute the lyophilized powder in sterile, anhydrous DMSO to create a stock solution. A common stock concentration is 10-50 mM.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Determining Optimal Working Concentration

The optimal working concentration of Z-VRPR-FMK can vary significantly between cell lines and experimental setups. A typical starting range is 10-100 µM. It is essential to perform a dose-response experiment to determine the minimal concentration that effectively inhibits caspase activity without causing non-specific toxicity.

Experimental Workflow for Dose-Response:

Seed Cells Seed Cells Prepare Z-VRPR-FMK Dilutions Prepare Z-VRPR-FMK Dilutions Pre-treat with Z-VRPR-FMK Pre-treat with Z-VRPR-FMK Prepare Z-VRPR-FMK Dilutions->Pre-treat with Z-VRPR-FMK Induce Apoptosis Induce Apoptosis Pre-treat with Z-VRPR-FMK->Induce Apoptosis Assay for Caspase Activity/Cell Viability Assay for Caspase Activity/Cell Viability Induce Apoptosis->Assay for Caspase Activity/Cell Viability Analyze Data Analyze Data Assay for Caspase Activity/Cell Viability->Analyze Data

Caption: Workflow for optimizing Z-VRPR-FMK concentration.

General Protocol for Caspase Inhibition
  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with the predetermined optimal concentration of Z-VRPR-FMK for 1-2 hours before inducing apoptosis. This allows for sufficient time for the inhibitor to permeate the cells and inhibit basal caspase activity.

  • Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine, TNF-α) to the culture medium containing Z-VRPR-FMK.

  • Incubation: Incubate the cells for the desired period.

  • Analysis: Analyze the cells for markers of apoptosis, such as caspase activity (using a fluorogenic substrate), PARP cleavage (by Western blot), or changes in cell morphology.

Recommended Working Concentrations (as a starting point):

Cell TypeApoptotic StimulusRecommended Z-VRPR-FMK Concentration
JurkatAnti-Fas antibody20-50 µM
HeLaStaurosporine50-100 µM
Primary NeuronsTrophic factor withdrawal10-20 µM

Data Interpretation and Controls

The inclusion of proper controls is paramount for the accurate interpretation of data from experiments using Z-VRPR-FMK.

  • Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve Z-VRPR-FMK to control for any effects of the solvent.

  • Positive Control: Include a condition where apoptosis is induced without the inhibitor to confirm the effectiveness of the apoptotic stimulus.

  • Negative Control: An untreated cell population should be included to establish a baseline for cell viability and caspase activity.

Limitations and Off-Target Effects

While Z-VRPR-FMK is a powerful tool, it is essential to be aware of its limitations:

  • Specificity: Although considered a pan-caspase inhibitor, its affinity for different caspases can vary.

  • Off-Target Effects: At high concentrations, Z-VRPR-FMK may exhibit off-target effects by inhibiting other cysteine proteases, such as cathepsins. This can lead to confounding results, and it is crucial to use the lowest effective concentration.

  • Irreversibility: The irreversible nature of the inhibition means that the timing of its addition to the experimental system is critical.

Conclusion

Z-VRPR-FMK is an indispensable tool for researchers investigating caspase-mediated cellular processes. Its ability to irreversibly inhibit a broad range of caspases provides a clear experimental window to dissect the intricate signaling pathways governing cell death and inflammation. By understanding its mechanism of action, carefully optimizing experimental protocols, and including appropriate controls, researchers can leverage the full potential of Z-VRPR-FMK to gain valuable insights into fundamental biological questions.

References

  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316. [https://science.sciencemag.org/content/281/5381/1312.

Z-VRPR-FMK: Target Specificity, Mechanism, and Experimental Application

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Version: 2.0 (Feb 2026)

Executive Summary: The MALT1 "Tool Compound"

Z-VRPR-FMK is a peptide-mimetic irreversible inhibitor designed to target MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) .[1] Unlike standard caspases that cleave after aspartate residues, MALT1 is a paracaspase with a strict requirement for arginine at the P1 position.[2]

This guide dissects the molecular basis of Z-VRPR-FMK’s specificity, its utility in dissecting NF-κB signaling in ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma), and the critical experimental constraints required to distinguish on-target efficacy from off-target alkylation.

Key Technical Takeaway: While Z-VRPR-FMK is highly specific for MALT1 in biochemical assays due to its peptide sequence, its fluoromethylketone (FMK) warhead is intrinsically reactive. In cellular assays, its poor membrane permeability necessitates high concentrations (50–100 µM), requiring rigorous controls to rule out non-specific cysteine alkylation.

Molecular Mechanism of Action[3]

The Substrate Mimicry

Z-VRPR-FMK is designed based on the optimal substrate sequence of MALT1.

  • Peptide Sequence (VRPR): Valine-Arginine-Proline-Arginine.[3] This mimics the cleavage site of BCL10 (a physiological substrate of MALT1).

  • Warhead (FMK): Fluoromethylketone.[1][4][5] A "suicide substrate" motif that forms an irreversible covalent thioether bond with the catalytic cysteine.

Structural Basis of Binding

MALT1 contains a caspase-like fold but differs in the S1 pocket.

  • Caspases (e.g., Caspase-3): The S1 pocket is basic (Arg/His rich) to accommodate an acidic Aspartate (D) residue at P1.

  • MALT1: The S1 pocket is acidic (Glu/Asp rich) to accommodate a basic Arginine (R) residue at P1.

This charge inversion is the primary driver of Z-VRPR-FMK’s selectivity over the caspase family.

Signaling Pathway Context

MALT1 acts as both a scaffold and a protease.[2][6] Z-VRPR-FMK only inhibits the protease function, leaving the scaffold function intact.

MALT1_Signaling cluster_MALT1_Functions MALT1 Dual Functionality Receptor BCR / TCR Stimulation CBM CBM Complex (CARD11 - BCL10 - MALT1) Receptor->CBM Scaffold Scaffold Function (Recruits TRAF6) CBM->Scaffold Protease Protease Function (Cleaves BCL10, RELB, A20) CBM->Protease IKK IKK Complex Activation Scaffold->IKK Ubiquitination Protease->IKK Removes Inhibitors (e.g. A20, RELB) Inhibitor Z-VRPR-FMK (Covalent Binding to Cys464) Inhibitor->Protease Inhibits NFkB NF-κB Translocation IKK->NFkB Response Lymphoma Cell Survival (ABC-DLBCL) NFkB->Response

Figure 1: Z-VRPR-FMK specifically blocks the proteolytic arm of MALT1 signaling, preventing the cleavage of negative regulators like A20 and RELB, thereby dampening NF-κB activation.

Specificity and Selectivity Profile

MALT1 vs. Caspases

The following table summarizes the selectivity profile.[1] Note that while Z-VRPR-FMK is selective for MALT1, the FMK warhead can show cross-reactivity at high concentrations if the P1 residue is not strictly recognized.

TargetP1 PreferenceZ-VRPR-FMK ActivityMechanism of Selectivity
MALT1 Arginine (R) Potent (Ki ~140 nM) Perfect fit of VRPR sequence into acidic S1 pocket.
Caspase-3Aspartate (D)Inactive / Very WeakSteric and electrostatic repulsion of Arginine in S1.
Caspase-8Aspartate (D)Inactive / Very WeakSteric and electrostatic repulsion.
Cathepsin BBroadWeak/ModerateFMK warhead can react; VRPR sequence is not optimal but tolerated.
LegumainAsparagine (N)InactiveStrict P1 specificity mismatch.
The "Permeability Paradox"

A critical limitation of Z-VRPR-FMK is its low cellular potency compared to its biochemical potency.

  • Biochemical Ki: ~140 nM (Cell-free assay).

  • Cellular IC50: 50–100 µM (Cell-based assay).

  • Reason: The two positively charged Arginine residues (at P1 and P4) make the molecule highly hydrophilic, preventing passive diffusion across the cell membrane.

Implication: When using 50 µM Z-VRPR-FMK to inhibit MALT1 in cells, you are near the concentration threshold where FMK warheads become "promiscuous" alkylators. Always use a negative control peptide (e.g., Z-FA-FMK) or a catalytically inactive MALT1 mutant control if possible.

Experimental Protocols

Biochemical Assay: Fluorogenic Substrate Cleavage

This assay validates direct inhibition of MALT1 enzymatic activity.

Materials:

  • Recombinant MALT1 (Full length or Caspase-like domain).

  • Substrate: Ac-LRSR-AMC or Ac-VRPR-AMC (Ex 380nm / Em 460nm).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 0.1% CHAPS. (Note: Citrate is often added to stabilize the active conformation, as MALT1 activity is enhanced by high salt/citrate).

Protocol:

  • Preparation: Dilute MALT1 enzyme to 10-50 nM in assay buffer.

  • Inhibitor Incubation: Add Z-VRPR-FMK (serial dilution 1 nM – 10 µM) to the enzyme. Incubate for 30 minutes at 30°C . (Pre-incubation is crucial for covalent inhibitors).

  • Substrate Addition: Add Ac-LRSR-AMC (final conc. 50 µM).

  • Measurement: Monitor fluorescence increase kinetically for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) and plot % activity vs. log[Inhibitor].

Cellular Target Engagement: BCL10 Cleavage

Detecting the inhibition of BCL10 cleavage is the "Gold Standard" for verifying cellular MALT1 inhibition.

Protocol:

  • Cell Culture: Use ABC-DLBCL lines (e.g., OCI-Ly3, HBL-1) which have constitutive MALT1 activity, or Jurkat T-cells stimulated with PMA/Ionomycin.

  • Treatment:

    • Pre-treat cells with Z-VRPR-FMK (50 µM) for 1 hour.

    • Control: DMSO vehicle.

    • Stimulation (if needed): Add PMA (20 ng/mL) + Ionomycin (1 µM) for 30-60 mins.

  • Lysis:

    • Wash cells with PBS.

    • Lyse in RIPA buffer + Protease Inhibitor Cocktail (Roche).

    • Critical: Add N-Ethylmaleimide (NEM) (10 mM) to the lysis buffer to freeze the ubiquitination/cleavage state and prevent post-lysis protease activity.

  • Western Blot:

    • Run SDS-PAGE.[4]

    • Blot for BCL10 .[1][4]

    • Result: You will see a shift.

      • Active MALT1: A lower molecular weight band (cleaved BCL10) appears.

      • Inhibited MALT1: The lower band disappears; accumulation of full-length BCL10.

Experimental_Workflow Step1 Cell Culture (OCI-Ly3 / Jurkat) Step2 Pre-treatment Z-VRPR-FMK (50µM) 1 Hour Step1->Step2 Step3 Stimulation (PMA/Ionomycin) 30-60 min Step2->Step3 Step4 Lysis + NEM (Critical) Step3->Step4 Step5 Western Blot Target: BCL10 Step4->Step5 Result Readout: Disappearance of Cleaved BCL10 Band Step5->Result

Figure 2: Cellular workflow for validating Z-VRPR-FMK efficacy. Note the critical addition of NEM during lysis to prevent artifactual degradation.

Comparative Analysis: Z-VRPR-FMK vs. Other Inhibitors[1][2]

Researchers often choose between Z-VRPR-FMK (peptide) and small molecules like MI-2 or Mepazine.

FeatureZ-VRPR-FMKMI-2Mepazine
Type Peptide-mimetic (Substrate analogue)Small MoleculePhenothiazine (Small Molecule)
Binding Covalent (Active Site)Covalent (Active Site)Non-covalent (Allosteric)
Permeability Poor (Requires ~50 µM)Good (Active at ~1 µM)Good (Active at ~5-10 µM)
Specificity High (Sequence driven)Moderate (Reactive Michael acceptor)High (Allosteric conformational change)
Primary Use In vitro / Mechanistic Proof Cellular / Pre-clinicalCellular / Clinical Repurposing

Recommendation: Use Z-VRPR-FMK for biochemical assays and crystallographic studies to define the active site. Use MI-2 or Mepazine for cellular proliferation assays or in vivo xenograft studies.

References

  • Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key in T cell activation." Nature Immunology, 9(3), 272-281. Link

    • Seminal paper identifying Z-VRPR-FMK as the specific inhibitor for MALT1.
  • Hachmann, J., & Salvesen, G. S. (2012). "The paracaspase MALT1: biology, structure, and inhibition." Biochimie, 94(11), 2295-2301. Link

    • Detailed structural analysis of the MALT1 active site and why it prefers Arginine.[2]

  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell, 22(6), 812-824. Link

    • Comparison of peptide inhibitors vs. small molecule inhibitors like MI-2.
  • Hatcher, J. M., et al. (2019). "Peptide-based covalent inhibitors of MALT1 paracaspase."[7] Bioorganic & Medicinal Chemistry Letters, 29(11), 1336-1339. Link

    • SAR studies on Z-VRPR-FMK deriv
  • Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas." Cancer Cell, 22(6), 825-837. Link

    • Establishes Mepazine as an allosteric altern

Sources

Technical Guide: Chemical Synthesis of Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical synthesis of Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-FMK), a potent, irreversible inhibitor of the MALT1 paracaspase .

This guide is structured for application scientists and medicinal chemists, prioritizing the "Magnesium Enolate" method for the installation of the fluoromethyl ketone (FMK) warhead, which is superior to the traditional diazomethane route for basic amino acids like Arginine.

Executive Summary

  • Compound: Z-Val-Arg-Pro-Arg-FMK (Z-VRPR-FMK)

  • Target: MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2][3][4]

  • Mechanism: The C-terminal fluoromethyl ketone (FMK) acts as an electrophilic "warhead," forming an irreversible covalent thioether bond with the catalytic cysteine of MALT1.

  • Synthetic Challenge: The primary difficulty lies in installing the reactive FMK moiety onto the highly basic Arginine residue without racemization or side-chain alkylation.

  • Recommended Strategy: Convergent synthesis.

    • Warhead Synthesis: Preparation of the protected Arg-FMK unit using magnesium benzyl fluoromalonate.

    • Backbone Assembly: Solid-Phase Peptide Synthesis (SPPS) of the Z-Val-Arg(Pbf)-Pro-OH fragment.

    • Condensation: Solution-phase coupling of the backbone to the warhead followed by global deprotection.

Strategic Retrosynthesis

The synthesis is best approached by disconnecting the molecule at the Pro-Arg bond. This minimizes the handling steps involving the reactive FMK warhead and allows for the efficient assembly of the peptide backbone using standard SPPS.

Retrosynthesis Target Z-VRPR-FMK (Target Molecule) Fragment1 Fragment A: Z-Val-Arg(Pbf)-Pro-OH (Peptide Backbone) Target->Fragment1 Disconnection (Amide Bond) Fragment2 Fragment B: H-Arg(Pmc)-FMK (Warhead Unit) Target->Fragment2 Disconnection Precursor1 SPPS on 2-Cl-Trt Resin Fragment1->Precursor1 Standard Fmoc SPPS Precursor2 Mg-Benzyl Fluoromalonate + Boc-Arg(Pmc)-OH Fragment2->Precursor2 C-C Bond Formation

Figure 1: Retrosynthetic analysis dividing the target into a stable peptide fragment and a reactive warhead unit.

Detailed Experimental Protocol

Part A: Synthesis of the Warhead (H-Arg(Pmc)-FMK)

The installation of the FMK group on Arginine is achieved via a modified Dakins-West reaction using a magnesium malonate enolate. This avoids the use of hazardous diazomethane and minimizes racemization.

Reagents Required:

  • Boc-Arg(Pmc)-OH (Side chain protection with Pmc is preferred for stability).

  • Magnesium Benzyl Fluoromalonate.

  • Carbonyldiimidazole (CDI).

  • Palladium on Carbon (Pd/C).[5]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step-by-Step Protocol:

  • Activation: Dissolve Boc-Arg(Pmc)-OH (1.0 eq) in anhydrous THF under nitrogen. Add CDI (1.2 eq) and stir at Room Temperature (RT) for 30–60 minutes to form the acyl imidazole active intermediate.

  • C-C Bond Formation: Add Magnesium Benzyl Fluoromalonate (1.0 eq) to the reaction mixture. Stir overnight at RT. The magnesium enolate attacks the activated carboxyl group.

  • Workup: Quench with 1M HCl (cold) and extract with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate: A beta-keto ester (Boc-Arg(Pmc)-CH(COOBn)-F).

  • Decarboxylation: Dissolve the intermediate in Ethanol/EtOAc (1:1). Add 10% Pd/C catalyst. Hydrogenate (H₂ balloon) for 4–6 hours.

    • Mechanism:[4][6][7][8] Hydrogenolysis removes the benzyl ester (Bn). The resulting beta-keto acid spontaneously decarboxylates to form the fluoromethyl ketone.

    • Product:Boc-Arg(Pmc)-FMK .

  • N-Terminal Deprotection: Dissolve Boc-Arg(Pmc)-FMK in 4M HCl in Dioxane . Stir for 30 minutes at 0°C. Concentrate in vacuo to yield H-Arg(Pmc)-FMK·HCl . Use immediately or store at -20°C.

Part B: Synthesis of Peptide Backbone (Z-Val-Arg-Pro-OH)

Use standard Fmoc-SPPS on a highly acid-sensitive resin to allow cleavage of the protected peptide fragment.

Protocol:

  • Resin Loading: Use 2-Chlorotrityl Chloride Resin . Load Fmoc-Pro-OH in DCM with DIPEA.

  • Elongation:

    • Deprotect Fmoc with 20% Piperidine/DMF.

    • Couple Fmoc-Arg(Pbf)-OH using HBTU/DIPEA.

    • Couple Z-Val-OH (Z = Benzyloxycarbonyl) as the final residue. Note: Use Z-protection to cap the N-terminus permanently.

  • Cleavage from Resin: Treat resin with 1% TFA in DCM (v/v) for 2 minutes × 5 times.

    • Critical: This mild acid condition cleaves the peptide from the resin without removing the Pbf side-chain protection of the Arginine.

  • Isolation: Neutralize the filtrate immediately with Pyridine. Concentrate and precipitate in cold water/ether.

    • Product:Z-Val-Arg(Pbf)-Pro-OH .

Part C: Fragment Condensation & Global Deprotection

This step links the backbone to the warhead and removes the side-chain protecting groups.

Protocol:

  • Coupling: Dissolve Z-Val-Arg(Pbf)-Pro-OH (1.0 eq) and H-Arg(Pmc)-FMK·HCl (1.1 eq) in dry DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at 0°C for 1 hour, then RT for 3 hours.

    • Monitoring: Check by LC-MS for the formation of the fully protected intermediate: Z-Val-Arg(Pbf)-Pro-Arg(Pmc)-FMK.

  • Global Deprotection: Dissolve the purified intermediate in a cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Time: Stir for 2–3 hours at RT.

    • Note: The FMK group is generally stable in TFA, but prolonged exposure should be avoided to prevent acid-catalyzed hydration or decomposition.

  • Precipitation: Drop the reaction mixture into cold Diethyl Ether (-20°C). Centrifuge to collect the white precipitate (crude Z-VRPR-FMK).

Purification and Analysis

Purification (Preparative HPLC)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 60% B over 45 minutes. Arginine residues make the peptide hydrophilic; it will elute early.

  • Handling: Lyophilize fractions immediately. Avoid leaving the peptide in aqueous solution for extended periods to prevent hydration of the ketone (gem-diol formation).

Analytical Specifications
ParameterSpecificationMethod
Purity > 95%RP-HPLC (214 nm)
Identity 676.8 Da (M+H)+ESI-MS
Counter-ion TFA SaltStandard SPPS outcome
Appearance White amorphous powderVisual Inspection

Reaction Workflow Diagram

SynthesisWorkflow Start1 Boc-Arg(Pmc)-OH Step1 1. CDI Activation 2. Enolate Coupling Start1->Step1 Start2 Mg-Benzyl Fluoromalonate Start2->Step1 Start3 Z-Val-Arg(Pbf)-Pro-OH (From SPPS) Step4 Fragment Coupling (HATU, DIPEA) Start3->Step4 Step2 Hydrogenolysis (Pd/C, H2) Decarboxylation Step1->Step2 Beta-keto ester Step3 Boc Deprotection (HCl/Dioxane) Step2->Step3 Boc-Arg(Pmc)-FMK Step3->Step4 H-Arg(Pmc)-FMK Step5 Global Deprotection (TFA/TIS/H2O) Step4->Step5 Protected Peptide Final Z-VRPR-FMK (Purified) Step5->Final HPLC Purification

Figure 2: Step-by-step workflow for the convergent synthesis of Z-VRPR-FMK.

Safety & Stability

  • Toxicity: Fluoromethyl ketones are alkylating agents. While less volatile than diazomethane, they can alkylate biological nucleophiles. Handle with gloves in a fume hood.

  • Storage: Store lyophilized powder at -20°C under desiccant.

  • Stability: The FMK group is prone to forming a hydrate (gem-diol) in aqueous solution. This is reversible, but stock solutions should be made in dry DMSO.

References

  • Hatcher, J. M., et al. (2019). "Peptide-based covalent inhibitors of MALT1 paracaspase."[9] Bioorganic & Medicinal Chemistry Letters, 29(11), 1336-1339.

    • Primary reference for the Z-VRPR-FMK synthesis and MALT1 inhibition d
  • Imperiali, B., & Abeles, R. H. (1986). "Inhibition of serine proteases by peptidyl fluoromethyl ketones."[10] Biochemistry, 25(13), 3760-3767.

    • Foundational text on the mechanism and synthesis of FMK inhibitors.
  • Revesz, L., et al. (1994). "Synthesis of P1 aspartic acid analogs of caspase inhibitors." Tetrahedron Letters, 35(52), 9693-9696.

Sources

Methodological & Application

Z-VRPR-FMK (trifluoroacetate salt): A Comprehensive Guide to In Vitro Protease Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of Z-VRPR-FMK (trifluoroacetate salt) in in vitro protease inhibition assays. It covers the inhibitor's mechanism, handling, a detailed assay protocol, and data analysis, grounded in established scientific principles.

Introduction

Z-Val-Arg-Pro-DL-Arg-fluoromethylketone (Z-VRPR-FMK) is a synthetic tetrapeptide that functions as a selective, cell-permeable, and irreversible inhibitor of certain proteases.[1][2][3] It is particularly recognized for its potent inhibition of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), a paracaspase crucial for T-cell activation and NF-κB signaling.[4][5][6] Due to its mechanism and target profile, Z-VRPR-FMK serves as a critical tool compound for studying the roles of MALT1 in immunology and in diseases like specific B-cell lymphomas.[1][4][7]

This guide details the scientific basis for its use and provides a robust, self-validating protocol for determining its inhibitory activity in a biochemical, in vitro setting.

Section 1: Scientific Foundation of Z-VRPR-FMK

Mechanism of Action: Covalent Inhibition

Z-VRPR-FMK belongs to the class of peptidyl fluoromethyl ketone (FMK) inhibitors.[8][9] Its inhibitory mechanism involves a two-step process:

  • Initial Binding: The peptide sequence (VRPR) mimics the natural substrate of the target protease, facilitating its binding to the enzyme's active site.[7] This interaction is governed by non-covalent forces and determines the inhibitor's specificity.

  • Irreversible Covalent Modification: The highly electrophilic carbon of the fluoromethyl ketone "warhead" is attacked by a nucleophilic residue in the enzyme's active site—typically the thiol group of a cysteine (for cysteine proteases like MALT1) or the hydroxyl group of a serine (for serine proteases).[8][10][11] This forms a stable, covalent bond, leading to irreversible inactivation of the enzyme.[6][12]

The strength of this mechanism lies in its combination of high affinity (driven by the peptide) and high reactivity (driven by the FMK group), resulting in potent and durable inhibition.[9]

Target Profile

The primary and most well-characterized target of Z-VRPR-FMK is the paracaspase MALT1 .[4][5][12] MALT1's proteolytic activity is essential for activating NF-κB, a key transcription factor in immune responses.[1][2] By inhibiting MALT1, Z-VRPR-FMK can effectively block downstream signaling, which has been shown to suppress the proliferation and survival of certain lymphoma cell lines, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2][4]

While selective, researchers should remain aware of potential off-target effects on other proteases with similar substrate specificities, particularly other cysteine or serine proteases.[7][10]

The Trifluoroacetate (TFA) Salt

Z-VRPR-FMK is commonly supplied as a trifluoroacetate (TFA) salt. This is a byproduct of the standard solid-phase peptide synthesis and subsequent purification by reverse-phase HPLC, where TFA is used as a mobile phase modifier.[13][14][15]

Key Considerations for the TFA Salt:

  • Solubility: The TFA salt form generally enhances the solubility of the peptide in aqueous solutions.[3][5]

  • Handling: Peptides supplied as TFA salts can be hygroscopic.[5] It is crucial to store the compound under desiccating conditions.[3]

  • Biological Impact: While often acceptable for in vitro biochemical assays, residual TFA can have unintended effects in cellular or in vivo experiments, sometimes inhibiting or promoting cell growth.[16] For sensitive cellular assays, exchanging the TFA counter-ion for acetate or hydrochloride may be necessary.[15][17]

  • Stoichiometry: The exact ratio of peptide to TFA can vary between batches. The product is typically sold by gross weight, and the net peptide content should be confirmed from the Certificate of Analysis for precise concentration calculations.[6]

Section 2: Pre-Assay Preparation & Handling

Proper handling and preparation of Z-VRPR-FMK are critical for obtaining reproducible and accurate results.

Reagent Reconstitution and Storage

Materials:

  • Z-VRPR-FMK (TFA salt), lyophilized powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol for Preparing a 10 mM Stock Solution:

  • Briefly centrifuge the vial of lyophilized Z-VRPR-FMK to ensure all powder is at the bottom.

  • Refer to the Certificate of Analysis for the net weight of the peptide. The molecular weight of the free base is 676.8 g/mol .[3][5]

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Example: For 1 mg of net peptide: Volume (µL) = (1 mg / 676.8 g/mol ) / (10 mmol/L) * 1,000,000 µL/L ≈ 147.7 µL.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex gently until the peptide is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]

Storage Recommendations:

  • Lyophilized Powder: Store at -20°C under desiccating conditions.

  • DMSO Stock Solution: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][12] Ensure vials are tightly sealed to prevent moisture absorption.

Assay Buffer Considerations

The choice of assay buffer is critical for ensuring optimal enzyme activity and inhibitor stability. A typical buffer for a MALT1 assay might be:

  • Composition: 50 mM HEPES or Tris-HCl, 150 mM NaCl, 5-10 mM DTT, 0.01% (v/v) Triton X-100 or Tween-20.

  • pH: Typically in the range of 7.4 - 8.0.

  • Reducing Agent: A reducing agent like Dithiothreitol (DTT) is essential for maintaining the active-site cysteine of MALT1 in its reduced, nucleophilic state.

  • Detergent: A non-ionic detergent is included to prevent aggregation of the enzyme and other proteins.

Section 3: In Vitro Protease Inhibition Assay Protocol

This protocol describes a fluorogenic assay to determine the potency of Z-VRPR-FMK against a target protease (e.g., MALT1).

Principle of the Assay

The assay measures the rate of cleavage of a fluorogenic peptide substrate. The substrate consists of a peptide sequence recognized by the enzyme, which is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to enzyme activity. The inhibitory effect of Z-VRPR-FMK is quantified by measuring the reduction in the rate of fluorescence increase.

Materials & Reagents
  • Recombinant active protease (e.g., MALT1)

  • Fluorogenic substrate (e.g., Ac-LRSR-AMC for MALT1)

  • Z-VRPR-FMK (TFA salt) stock solution (10 mM in DMSO)

  • Assay Buffer (as described in Section 2.2)

  • Solid black, flat-bottom 96-well or 384-well assay plates

  • Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex/Em ≈ 360/460 nm for AMC substrates)

Detailed Experimental Workflow

The workflow is designed to account for the irreversible nature of the inhibitor by including a pre-incubation step.

G cluster_prep Step 1: Reagent Preparation cluster_plate Step 2: Plate Setup & Pre-incubation cluster_reaction Step 3: Reaction & Measurement cluster_analysis Step 4: Data Analysis prep_inhibitor Prepare serial dilutions of Z-VRPR-FMK in Assay Buffer + DMSO add_inhibitor Add Inhibitor dilutions and Vehicle Control (DMSO) to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare working solution of Enzyme in Assay Buffer add_enzyme Add Enzyme solution to all wells except 'No Enzyme' control prep_enzyme->add_enzyme prep_substrate Prepare working solution of Substrate in Assay Buffer add_inhibitor->add_enzyme pre_incubate Pre-incubate plate (e.g., 30 min at 37°C) to allow covalent binding add_enzyme->pre_incubate add_substrate Initiate reaction by adding Substrate solution to all wells pre_incubate->add_substrate read_plate Immediately begin kinetic measurement of fluorescence (e.g., every 60s for 30 min) add_substrate->read_plate calc_rate Calculate reaction rates (Vmax) from the linear phase of kinetic curves read_plate->calc_rate calc_inhibition Calculate % Inhibition relative to Vehicle Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] and fit to a dose-response model calc_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Caption: Experimental workflow for the in vitro protease inhibition assay.

Step-by-Step Protocol:

  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of Z-VRPR-FMK from your 10 mM stock.

    • First, perform an intermediate dilution in DMSO. Then, dilute further into Assay Buffer to create the final working concentrations (e.g., 2X final concentration). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Set Up Assay Plate:

    • Design the plate layout to include all necessary controls (see Table 1).

    • Add 50 µL of each 2X inhibitor dilution or vehicle control (Assay Buffer with the same % DMSO) to the appropriate wells of a 96-well plate.

  • Pre-incubation of Enzyme and Inhibitor:

    • Add 25 µL of the 4X working enzyme solution to all wells except the "No Enzyme" control wells.

    • Rationale: This pre-incubation step is crucial for irreversible inhibitors. It allows time for the covalent bond to form between Z-VRPR-FMK and the enzyme before the substrate is introduced.[18] The duration of this step (e.g., 15-60 minutes at room temperature or 37°C) significantly impacts the apparent IC50 value and should be kept consistent and reported.[19][20]

  • Initiate and Measure the Reaction:

    • Prepare a 4X working solution of the fluorogenic substrate.

    • To start the reaction, add 25 µL of the 4X substrate solution to all wells. The total volume should now be 100 µL.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds for 30-60 minutes).

Data Analysis: Calculating IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. For irreversible inhibitors, the IC50 is time-dependent; a longer pre-incubation time will result in a lower IC50 value.[18][21]

  • Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (seconds). The initial reaction rate (V₀) is the slope of the linear portion of this curve (RFU/sec).

  • Calculate Percent Inhibition: Use the rates from the control wells to normalize the data.

    • % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))

    • Rate_inhibitor: Rate in the presence of Z-VRPR-FMK.

    • Rate_vehicle: Rate of the 100% activity control (enzyme + substrate + DMSO).

    • Rate_background: Rate of the 0% activity control (substrate only, no enzyme).

  • Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Section 4: Quality Control & Troubleshooting

A robust assay design includes multiple controls to ensure the validity of the results.

Self-Validating Controls

Table 1: Essential Controls for the Inhibition Assay

Control NameComponentsPurposeExpected Outcome
100% Activity Enzyme + Substrate + Vehicle (DMSO)Represents the maximum uninhibited reaction rate.High, linear increase in fluorescence.
0% Activity (Background) Substrate + Assay BufferMeasures substrate auto-hydrolysis and background fluorescence.Very low to no increase in fluorescence.
No Enzyme Control Inhibitor + Substrate + Assay BufferChecks for interference between the inhibitor and the substrate or fluorescence signal.Same as 0% Activity control.
Vehicle Control Enzyme + Substrate + Vehicle (DMSO)Same as 100% Activity; ensures the solvent (DMSO) has no inhibitory effect at the concentration used.Same as 100% Activity control.
Common Issues and Solutions

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence Substrate instability/auto-hydrolysis. Contaminated buffer or plate.Test substrate stability over time. Prepare fresh buffers. Use high-quality, non-fluorescent plates.
Low Signal / No Enzyme Activity Inactive enzyme. Incorrect buffer pH or missing cofactors (DTT).Verify enzyme activity with a positive control inhibitor. Ensure buffer pH is optimal and DTT is freshly added.
Inconsistent Results / High Well-to-Well Variability Pipetting errors. Inhibitor precipitation at high concentrations. Incomplete mixing.Calibrate pipettes. Check inhibitor solubility in the final assay buffer. Ensure thorough mixing after each reagent addition.
IC50 Value is Much Higher Than Expected Insufficient pre-incubation time. Degraded inhibitor stock solution.Increase the pre-incubation time of the enzyme and inhibitor. Prepare a fresh stock solution of Z-VRPR-FMK from lyophilized powder.

Conclusion

Z-VRPR-FMK is a powerful and specific irreversible inhibitor of MALT1, making it an invaluable tool for biochemical and cellular research. By understanding its covalent mechanism of action and adhering to a carefully controlled and validated in vitro assay protocol, researchers can reliably determine its inhibitory potency. The inclusion of a pre-incubation step and meticulous attention to reagent handling and controls are paramount for generating accurate, reproducible data that can confidently guide drug discovery and molecular biology investigations.

References

  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology, 12(6), 1947–1955. Retrieved from [Link]

  • Krištůfek, P., & Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of the possible inhibitory mechanisms of action of all types of peptidyl fluoromethyl ketones (PFMKs). Retrieved from ResearchGate website: [Link]

  • Semantic Scholar. (n.d.). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Retrieved from Semantic Scholar website: [Link]

  • Krištůfek, P., & Petr, K. (2022). A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5649. Retrieved from [Link]

  • Quora. (2016). In irreversible inhibition of enzymes, is finding the IC50 for the irreversible inhibitor still meaningful? Retrieved from Quora website: [Link]

  • Pace, J., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(11), 3196. Retrieved from [Link]

  • ResearchGate. (n.d.). In a biochemical and cellular assay, the IC 50 of an irreversible inhibitor will shift. Retrieved from ResearchGate website: [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from AmbioPharm website: [Link]

  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Retrieved from Biobide blog: [Link]

  • Fontan, L., et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. Bioorganic & Medicinal Chemistry Letters, 29(10), 1255-1260. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from LifeTein website: [Link]

  • Johnson, A. R., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from YouTube: [Link]

  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved from GenScript website: [Link]

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from Creative Diagnostics website: [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from BioIVT website: [Link]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 10(9), 522. Retrieved from [Link]

Sources

Application Note: Targeting MALT1 Paracaspase in Jurkat Cells with Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Mechanism

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a potent, irreversible, peptide-based inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) .[1][2] Unlike typical caspases, MALT1 exhibits "paracaspase" activity with arginine-specific substrate specificity.

In Jurkat T-cells (a human T-cell leukemia line), MALT1 is a critical component of the CBM complex (CARD11-BCL10-MALT1), which links T-cell Receptor (TCR) stimulation to NF-


B activation. Upon TCR engagement, MALT1 protease activity cleaves negative regulators (e.g., A20, RelB) and positive regulators (e.g., BCL10), fine-tuning the immune response.

Why use Z-VRPR-FMK in Jurkat? Jurkat cells do not exhibit constitutive MALT1 activity. Therefore, this protocol specifically addresses inducible models where Z-VRPR-FMK is used to block MALT1 proteolytic function following stimulation with PMA/Ionomycin or anti-CD3/CD28 antibodies.

Signal Transduction Context

The following diagram illustrates the precise intervention point of Z-VRPR-FMK within the TCR signaling cascade.

MALT1_Pathway cluster_legend Legend node_receptor TCR / CD28 node_proximal PKC-theta node_receptor->node_proximal Activation node_cbm CBM Complex (CARD11-BCL10-MALT1) node_proximal->node_cbm Assembly node_substrates Substrates (BCL10, A20, RelB) node_cbm->node_substrates Protease Activity node_nfkb NF-kB Activation node_cbm->node_nfkb Scaffolding Function node_inhibitor Z-VRPR-FMK (Inhibitor) node_inhibitor->node_cbm Irreversible Binding (Cys464) node_substrates->node_nfkb Regulation node_il2 IL-2 Production node_nfkb->node_il2 Transcription key1 Z-VRPR-FMK blocks the protease function but NOT the scaffolding function.

Figure 1: Mechanism of Action. Z-VRPR-FMK covalently binds the catalytic Cysteine-464 of MALT1, blocking substrate cleavage without disrupting the CBM complex scaffolding function.

Material Preparation & Handling[3][4][5][6][7]

Scientific Integrity Note: Z-VRPR-FMK contains two arginine residues, making it highly charged and hydrophilic, yet the FMK group is reactive. Proper storage is critical to prevent hydrolysis or cyclization.

Reagent Specifications
ParameterSpecificationNotes
Molecular Weight ~676.8 DaPeptide-based
Solubility DMSO (Recommended)Soluble up to 10-20 mM.
Stock Concentration 10 mM Higher concentrations may precipitate upon freeze-thaw.
Storage -20°C (Desiccated)Stable for 6 months. Hygroscopic.
Control Reagent Z-FA-FMKNegative control (cathepsin B inhibitor, inactive on MALT1).
Reconstitution Protocol
  • Equilibrate: Allow the product vial to reach room temperature before opening to prevent condensation (water inactivates FMK).

  • Dissolve: Add high-grade anhydrous DMSO to achieve a 10 mM stock.

    • Example: For 1 mg of Z-VRPR-FMK, add ~147 µL DMSO.

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store: -20°C or -80°C.

Dose Optimization & Experimental Design

Expert Insight: Unlike small molecule inhibitors (e.g., MI-2), peptide-FMK inhibitors have poor cell permeability due to their charged nature.

  • Effective Concentration: 50 µM – 75 µM is the standard requirement for Jurkat cells to achieve >90% inhibition of MALT1. Lower doses (10-20 µM) are often insufficient in whole-cell assays.

  • Pre-incubation: Essential. The inhibitor needs time to penetrate the membrane and covalently modify the active site before the pathway is triggered.

Experimental Groups
  • Vehicle Control: Jurkat + DMSO + Stimulation (PMA/Iono)

  • Negative Control: Jurkat + Z-FA-FMK (50 µM) + Stimulation

  • Experimental: Jurkat + Z-VRPR-FMK (50 µM) + Stimulation[3]

  • Unstimulated: Jurkat + DMSO (Baseline)

Core Protocol: Assessing MALT1 Activity via BCL10 Cleavage

This is the gold-standard assay for verifying Z-VRPR-FMK efficacy. MALT1 cleaves BCL10 (33 kDa) into a smaller fragment (~28 kDa) upon strong stimulation.

Workflow Visualization

Protocol_Workflow step1 Seed Jurkat Cells (1-2 x 10^6 cells/mL) step2 Pre-treat with Z-VRPR-FMK (50 µM) (1 Hour, 37°C) step1->step2 step3 Stimulate (PMA/Ionomycin) (30-45 mins) step2->step3 step4 Harvest & Lyse (RIPA + Protease Inh) step3->step4 step5 Western Blot (Anti-BCL10) step4->step5

Figure 2: Experimental Timeline for MALT1 Protease Inhibition Assay.

Step-by-Step Methodology
1. Cell Preparation
  • Use Jurkat cells in log-phase growth (viability >95%).

  • Resuspend cells at 2 x 10⁶ cells/mL in fresh RPMI-1640 (10% FBS).

  • Aliquot 1 mL per well into a 12-well plate.

2. Inhibitor Pre-treatment
  • Add 5 µL of 10 mM Z-VRPR-FMK stock to the experimental wells (Final: 50 µM ).

  • Add 5 µL DMSO to Vehicle Control wells.

  • Incubate for 1 hour at 37°C, 5% CO₂.

    • Note: Do not wash the inhibitor out. It must remain present during stimulation.

3. Stimulation (The Trigger)
  • Prepare a 1000X mix of PMA (Phorbol 12-myristate 13-acetate) and Ionomycin.

  • Add to cells to achieve final concentrations:

    • PMA: 20 ng/mL

    • Ionomycin: 1 µM

  • Incubate for 30 to 45 minutes at 37°C.

    • Critical: BCL10 cleavage is rapid. Extending beyond 60 mins leads to degradation of the cleaved fragment.

4. Lysis & Western Blotting[4]
  • Harvest cells by centrifugation (300 x g, 5 min, 4°C). Wash 1x with ice-cold PBS.

  • Lyse in RIPA buffer supplemented with protease inhibitors (e.g., Roche cOmplete).

    • Tip: Do NOT use Z-VRPR-FMK in the lysis buffer; the covalent bond is already formed in the cell.

  • Run 20-30 µg of protein on a 10-12% SDS-PAGE gel.

  • Primary Antibody: Anti-BCL10 (e.g., Santa Cruz sc-5273 or Cell Signaling #4237).

  • Expected Result:

    • Vehicle + Stim: Doublet band (Full length 33 kDa + Cleaved ~28 kDa).

    • Z-VRPR-FMK + Stim: Single band (Full length 33 kDa only).

Functional Protocol: IL-2 Secretion (ELISA)

Inhibition of MALT1 protease activity reduces, but does not abolish, NF-


B activation and IL-2 production (since the scaffolding function remains intact).
  • Seeding: 5 x 10⁵ Jurkat cells in 200 µL media (96-well flat bottom).

  • Pre-treatment: Add Z-VRPR-FMK (50-100 µM) for 1 hour.

  • Stimulation: Add PMA (20 ng/mL) + Ionomycin (1 µM) OR Anti-CD3/CD28 beads.

  • Incubation: 24 hours at 37°C.

  • Harvest: Collect supernatant.

  • Assay: Analyze IL-2 levels via ELISA.

    • Expectation: ~30-50% reduction in IL-2 compared to vehicle control. (Note: Complete suppression usually requires blocking the scaffolding function as well).

Troubleshooting & Expert Tips

ObservationProbable CauseCorrective Action
No BCL10 Cleavage in Control Weak stimulationEnsure PMA/Ionomycin stocks are fresh. Increase PMA to 50 ng/mL.
No Inhibition with Z-VRPR-FMK Permeability / StabilityIncrease dose to 75-100 µM . Ensure stock was stored desiccated. Increase pre-incubation to 2 hours.
High Cell Death DMSO ToxicityEnsure final DMSO concentration is < 1.0% . (50 µM from 10 mM stock = 0.5% DMSO, which is safe).
Inconsistent Bands Proteasomal degradationAdd MG-132 (10 µM) during the last 30 mins of stimulation to accumulate the cleaved BCL10 fragment.

References

  • Rebeaud, F., et al. (2008).[4] "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[5][6] Nature Immunology, 9(3), 272-281.

  • Coornaert, B., et al. (2008).[4] "T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20." Nature Immunology, 9(3), 263-271.

  • Hailfinger, S., et al. (2011).[4] "MALT1-mediated cleavage of RelB promotes canonical NF-kappaB activation in lymphocytes." Proceedings of the National Academy of Sciences, 108(35), 14596-14601.

  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[7] Cancer Cell, 22(6), 812-824.[7]

  • Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas." Cancer Cell, 22(6), 825-837.

Sources

Z-VRPR-FMK concentration for ABC-DLBCL cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Determination of Optimal Z-VRPR-FMK Concentration for Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) Cell Lines

Abstract

This guide provides a comprehensive framework for researchers to determine and validate the optimal working concentration of Z-VRPR-FMK, an irreversible MALT1 protease inhibitor, for use in Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines. ABC-DLBCL is a clinically aggressive subtype of lymphoma characterized by constitutive activation of the NF-κB signaling pathway, a dependency that renders it susceptible to targeted inhibition.[1][2][3] MALT1 paracaspase is a critical component of the CARMA1-BCL10-MALT1 (CBM) signalosome that drives this oncogenic signaling.[1][4][5] Z-VRPR-FMK offers a tool to probe this pathway, and establishing its precise effective concentration is paramount for achieving specific MALT1 inhibition while minimizing off-target effects. This document details the underlying principles, provides validated, step-by-step protocols for dose-response analysis, and outlines methods to confirm target engagement and downstream cellular consequences.

Scientific Foundation: Why MALT1 Inhibition in ABC-DLBCL?

Diffuse Large B-Cell Lymphoma (DLBCL) is molecularly heterogeneous, with the ABC subtype showing significantly poorer clinical outcomes.[6] A defining feature of ABC-DLBCL is its "addiction" to chronic B-cell receptor (BCR) and Toll-like receptor (TLR) signaling, which converges on the constitutive activation of the transcription factor NF-κB.[2][3][7][8] This sustained NF-κB activity promotes tumor cell survival, proliferation, and chemoresistance.[6][9]

Central to this signaling cascade is the CARMA1-BCL10-MALT1 (CBM) complex .[4][5] In ABC-DLBCL, frequent mutations in upstream components (like CD79A/B, CARD11/CARMA1, or MYD88) lead to the inappropriate and continuous assembly of this complex.[10][11] MALT1, the effector component of this signalosome, possesses paracaspase activity—a unique proteolytic function that cleaves substrates after an arginine residue.[12][13][14] This protease activity is essential for amplifying and sustaining NF-κB signaling through the cleavage and inactivation of negative regulators (e.g., A20, CYLD) and the processing of other substrates like BCL10 and RelB.[14][15][16][17]

Z-VRPR-FMK is a tetrapeptide-based irreversible inhibitor that covalently binds to the active site cysteine (C464) of MALT1, thereby ablating its proteolytic function.[9][18] By inhibiting MALT1, Z-VRPR-FMK effectively shuts down the aberrant NF-κB signaling that ABC-DLBCL cells depend on for survival, leading to cell cycle arrest and apoptosis.[1][8][18]

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MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (CD79A/B mutations) CARMA1 CARMA1 (mutations) BCR->CARMA1 Chronic Signal CBM CBM Complex Assembly CARMA1->CBM BCL10 BCL10 BCL10->CBM MALT1 MALT1 Dimer MALT1->CBM IKK IKK Complex CBM->IKK Recruits & Activates Substrates MALT1 Substrates (RelB, BCL10, CYLD) CBM->Substrates Proteolytic Cleavage IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα (Degradation) IkBa->IkBa_P NFkB NF-κB (p65/c-Rel) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates ZVRPR Z-VRPR-FMK ZVRPR->MALT1 Irreversible Inhibition Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Cleaved_Substrates->IKK Sustains Activation IkBa_P->NFkB Releases Transcription Gene Transcription (Survival, Proliferation) NFkB_nuc->Transcription

Caption: MALT1 signaling pathway in ABC-DLBCL and point of inhibition by Z-VRPR-FMK.

Experimental Design & Strategy

The core objective is to identify the IC50 (half-maximal inhibitory concentration) , which represents the concentration of Z-VRPR-FMK required to inhibit a biological process (in this case, cell viability) by 50%. This value serves as a critical benchmark for subsequent mechanistic assays. Our strategy is a three-tiered, self-validating approach:

  • Functional Assessment: Determine the dose-dependent effect of Z-VRPR-FMK on the viability of ABC-DLBCL cell lines.

  • Mechanistic Confirmation (Cellular): Verify that the loss of viability is due to the induction of apoptosis.

  • Mechanistic Confirmation (Molecular): Directly confirm that the compound is inhibiting MALT1 protease activity by assessing the cleavage of a known MALT1 substrate.

dot

Experimental_Workflow cluster_exp Experimental Arms cluster_analysis Data Analysis start Start: Select & Culture ABC-DLBCL Cell Lines prep Prepare Z-VRPR-FMK Stock & Dilutions start->prep seed1 Seed 96-well plates for Viability Assay prep->seed1 seed2 Seed 6-well plates for Apoptosis Assay prep->seed2 seed3 Seed 6-well plates for Western Blot prep->seed3 treat1 Treat with Dose-Response (e.g., 0-100 µM Z-VRPR-FMK) seed1->treat1 treat2 Treat with Key Doses (e.g., IC50, 2x IC50) seed2->treat2 treat3 Treat with Key Doses (e.g., IC50, 2x IC50) seed3->treat3 incubate Incubate (48-72 hours) treat1->incubate treat2->incubate treat3->incubate assay1 Protocol 1: MTT Assay incubate->assay1 assay2 Protocol 2: Annexin V/PI Staining incubate->assay2 assay3 Protocol 3: Western Blot (Substrate Cleavage) incubate->assay3 analysis1 Calculate % Viability & Determine IC50 Value assay1->analysis1 analysis2 Quantify % Apoptotic Cells via Flow Cytometry assay2->analysis2 analysis3 Analyze Protein Band Intensity (Cleaved vs. Full-Length) assay3->analysis3

Caption: A comprehensive workflow for determining and validating Z-VRPR-FMK concentration.

Materials & Cell Line Selection

Recommended ABC-DLBCL Cell Lines

The choice of cell line is critical. The following lines are well-characterized models of ABC-DLBCL known to be dependent on MALT1 activity.[1][17][19]

Cell LineKey CharacteristicsRecommended Culture Media
HBL-1 MALT1-dependent, harbors CARD11 L244P mutation.RPMI-1640 + 20% FBS + 1% Pen/Strep
TMD8 MALT1-dependent, harbors MYD88 L265P mutation.RPMI-1640 + 10% FBS + 1% Pen/Strep
OCI-Ly3 MALT1-dependent, complex karyotype.RPMI-1640 + 20% FBS + 1% Pen/Strep
OCI-Ly10 MALT1-dependent, BCL2 translocation.RPMI-1640 + 10% FBS + 1% Pen/Strep
Reagents and Equipment
  • Z-VRPR-FMK (e.g., MedChemExpress, HY-174371)[18][20]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected ABC-DLBCL cell line(s)

  • Complete cell culture medium (as specified above)

  • Phosphate-Buffered Saline (PBS)

  • For Protocol 1: MTT Reagent (e.g., 5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01M HCl or DMSO)[21][22]

  • For Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[23][24]

  • For Protocol 3: RIPA Lysis Buffer, Protease Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer, Primary antibodies (e.g., anti-RelB, anti-CYLD, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

  • 96-well and 6-well tissue culture plates

  • Microplate reader (for MTT)

  • Flow cytometer (for Annexin V/PI)

  • Western blotting equipment (electrophoresis and transfer systems, imaging system)

Stock Solution Preparation

Causality: Z-VRPR-FMK is hydrophobic and requires an organic solvent for solubilization. DMSO is the standard choice for cell culture applications. Preparing a high-concentration stock allows for minimal solvent carryover into the final culture medium, as high percentages of DMSO (>0.5%) can be toxic to cells.

  • Reconstitution: Dissolve Z-VRPR-FMK powder in DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

Protocol 1: Determining IC50 via MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[25] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[21] The amount of formazan produced is proportional to the number of living cells.[22]

Procedure:

  • Cell Seeding:

    • Harvest log-phase ABC-DLBCL cells and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a density of 1x10⁴ to 2x10⁴ cells/well in 100 µL of complete medium.

    • Expert Tip: Include wells with medium only to serve as a background control.

  • Compound Treatment:

    • Prepare a series of Z-VRPR-FMK dilutions from your stock solution in complete medium. A typical final concentration range for initial screening is 0, 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest Z-VRPR-FMK dose (e.g., 0.1% DMSO).

    • Add 100 µL of the 2x final concentration drug dilutions to the appropriate wells to reach a final volume of 200 µL. Perform in triplicate for each condition.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. A 48-hour timepoint is often sufficient to observe significant effects.[18]

  • MTT Assay Execution:

    • Add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium without disturbing the crystals. For suspension cells, first centrifuge the plate at low speed (e.g., 500 x g for 5 min).

    • Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[26]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO), which is set to 100%.

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of Z-VRPR-FMK concentration.

  • Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[23]

Procedure:

  • Cell Seeding and Treatment:

    • Seed 0.5x10⁶ to 1x10⁶ cells per well in 6-well plates.

    • Treat cells with Z-VRPR-FMK at concentrations corresponding to the determined IC50 and 2x IC50. Include a vehicle control (DMSO).

    • Incubate for 24 to 48 hours.

  • Cell Harvesting and Staining:

    • Collect cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.

    • Wash cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the kit.[27]

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[27]

    • Add 400 µL of 1x Binding Buffer to each tube before analysis.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer immediately.

Data Analysis:

  • Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells

  • Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic/necrotic cells

  • Quadrant 3 (Q3, Annexin V-/PI-): Live, healthy cells

  • Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells

  • Sum the percentages of cells in Q2 and Q4 to determine the total apoptotic population. Compare the treated samples to the vehicle control.

Protocol 3: Verification of MALT1 Inhibition by Western Blot

Principle: The most direct way to confirm MALT1 inhibition is to measure the cleavage of its known substrates. In MALT1-active ABC-DLBCL cells, substrates like RelB are constitutively cleaved.[14][15][28] Treatment with an effective concentration of Z-VRPR-FMK will prevent this cleavage, leading to an accumulation of the full-length protein and a reduction of the cleaved fragment.[29][30]

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2x10⁶ to 5x10⁶ cells in 6-well plates or T-25 flasks.

    • Treat with Z-VRPR-FMK (Vehicle, IC50, 2x IC50) for 6 to 24 hours. A shorter timepoint is often sufficient to see changes in protein cleavage.

  • Protein Extraction:

    • Harvest and wash cells with cold PBS.

    • Lyse the cell pellet in cold RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Normalize samples to equal protein amounts (e.g., 20-30 µg per lane) and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibody against a MALT1 substrate (e.g., anti-RelB) overnight at 4°C. Also probe a separate blot or re-probe for a loading control (e.g., GAPDH, β-Actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detection system.

Data Analysis:

  • Visually inspect the blot. In the vehicle-treated lane, you should see both full-length and cleaved forms of the substrate.

  • In the Z-VRPR-FMK-treated lanes, expect a dose-dependent decrease in the cleaved form and a corresponding increase in the full-length form.

  • Densitometry can be used to quantify the band intensities and calculate the ratio of cleaved to full-length protein.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Ferch, U., Kloo, B., Gewies, A., et al. (2009). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. Proceedings of the National Academy of Sciences, 106(47), 19946-19951. [Link]

  • Fontan, L., & Melnick, A. (2013). MALT1 Is a Therapeutic Target in ABC–DLBCL. Cancer Discovery, 3(2), 139-140. [Link]

  • Hailfinger, S., Lenz, G., Ngo, V., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 108(35), 14596-14601. [Link]

  • Thome, M., & Charton, J. E. (2012). Role of the CARMA1/BCL10/MALT1 complex in lymphoid malignancies. Current opinion in hematology, 19(4), 321–327. [Link]

  • Davis, R. E., Brown, K. D., Siebenlist, U., & Staudt, L. M. (2001). Constitutive Nuclear Factor κB Activity Is Required for Survival of Activated B Cell–like Diffuse Large B Cell Lymphoma Cells. The Journal of experimental medicine, 194(12), 1861-1874. [Link]

  • Hailfinger, S., Lenz, G., Ngo, V., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences of the United States of America, 108(35), 14596–14601. [Link]

  • Wegener, E., & Krappmann, D. (2007). Dynamic nature of the CARMA1-Bcl10-Malt1 (CBM) complex after TCR activation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • O'Neill, T. J., Tofa, M. J., & Krappmann, D. (2022). The Paracaspase MALT1 in Cancer. International journal of molecular sciences, 23(3), 1639. [Link]

  • Nagel, D., Vincendeau, M., Eitelhuber, A., et al. (2013). IκB-ζ controls the constitutive NF-κB target gene network and survival of ABC DLBCL. Blood, 122(13), 2259–2269. [Link]

  • Wikipedia. (n.d.). MALT1. Retrieved from [Link]

  • Pilo, F., Angelino, G., Melle, F., & Chiarle, R. (2018). Post-translational Modifications of the CARMA1-BCL10-MALT1 Complex in Lymphocytes and Activated B-Cell Like Subtype of Diffuse Large B-Cell Lymphoma. Frontiers in immunology, 9, 2595. [Link]

  • Demeyer, A., Demon, D., & Beyaert, R. (2016). Lymphocyte signaling and activation by the CARMA1-BCL10-MALT1 signalosome. Semantic Scholar. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Fontan Gabas, L. (2014). AACR 2014: MALT1 Inhibition has Potential for Rational Combinatorial Therapy of ABC-DLBCL. New Developments in Lymphoma. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • BioGRID. (n.d.). Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. Retrieved from [Link]

  • Hailfinger, S., Lenz, G., Ngo, V., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Semantic Scholar. [Link]

  • Hailfinger, S., Lenz, G., Ngo, V., et al. (2009). Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. The Journal of experimental medicine, 206(11), 2313–2320. [Link]

  • Kadin, M. E., & Vonderheid, E. C. (2011). MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond?. Cancer research, 71(21), 6603–6607. [Link]

  • Li, X., Pang, L., Liu, Y., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. Oncology letters, 18(6), 6770–6778. [Link]

  • Fontan, L., Zhong, Y., Gu, Y., et al. (2022). A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma. The Journal of clinical investigation. [Link]

  • Fontan, L., Qiao, Q., Hatcher, J. M., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. The Journal of clinical investigation, 128(10), 4397–4412. [Link]

  • El-Gamal, D., El-Daker, M., Younes, M., et al. (2019). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Oncotarget, 10(2), 224–237. [Link]

  • Leich, E. (2016). Novel NF-κB regulator in ABC DLBCL. Blood, 127(23), 2795–2796. [Link]

  • Qiao, Q., Yang, C., Zheng, C., et al. (2018). Assembly mechanism of the CARMA1–BCL10–MALT1–TRAF6 signalosome. Proceedings of the National Academy of Sciences, 115(5), E868-E877. [Link]

  • Fontan, L., Yang, C., Kabaleeswaran, V., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer cell, 22(6), 812–824. [Link]

  • Young, R. M., & Staudt, L. M. (2013). B cell Receptor Signaling in Diffuse Large B cell Lymphoma. Seminars in hematology, 50(2), 149–157. [Link]

  • Yang, Y., Kelly, P., & Shaffer, A. L. (2016). RelA NF-κB subunit activation as a therapeutic target in diffuse large B-cell lymphoma. Expert opinion on therapeutic targets, 21(2), 193-203. [Link]

  • National Center for Biotechnology Information. (n.d.). Gene Result MALT1. Retrieved from [Link]

  • Fontan, L., & Melnick, A. (2012). Targeting Lymphomas Through MALT1 Inhibition. Oncotarget, 3(12), 1435–1439. [Link]

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Application Note: Western Blot Protocol for Monitoring MALT1 Proteolytic Activity and Inhibition by Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Function of MALT1

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique paracaspase that serves as a critical checkpoint in immune signaling.[1][2] Unlike typical caspases, MALT1 operates within the CBM (CARD11-BCL10-MALT1) complex to drive NF-κB activation through two distinct mechanisms:

  • Scaffolding: It recruits TRAF6 to the CBM complex, facilitating the ubiquitination of NEMO (IKKγ).

  • Proteolytic Activity: Upon dimerization, MALT1 cleaves specific substrates (e.g., BCL10, CYLD, A20, RelB) and undergoes auto-cleavage. This proteolytic function amplifies signaling by removing negative regulators (like A20/CYLD) or generating active fragments (like MALT1-p76).

Z-VRPR-FMK is a cell-permeable, irreversible peptide inhibitor that mimics the MALT1 substrate recognition motif (Val-Arg-Pro-Arg). By covalently binding to the catalytic cysteine (C464) of MALT1, it specifically abolishes the proteolytic activity without affecting the scaffolding function.

This protocol details the Western Blot methodology to validate MALT1 protease activity and its inhibition by Z-VRPR-FMK, using substrate cleavage (BCL10/CYLD) and MALT1 auto-cleavage as primary readouts.

Mechanism of Action & Signaling Pathway[3][4][5]

The following diagram illustrates the CBM complex activation, the cleavage of substrates by MALT1, and the specific point of intervention by Z-VRPR-FMK.

MALT1_Pathway Receptor TCR / BCR Stimulation (or PMA/Ionomycin) CBM CBM Complex Assembly (CARD11 - BCL10 - MALT1) Receptor->CBM Recruitment MALT1_Active MALT1 Dimerization (Active Protease) CBM->MALT1_Active Dimerization NFkB NF-u03baB Activation (Enhanced Survival/Proliferation) CBM->NFkB Scaffolding (TRAF6) Substrate_FL Substrates (Full Length) BCL10 / CYLD / A20 MALT1_Active->Substrate_FL Targets Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->MALT1_Active Covalent Binding (C464) Substrate_Cleaved Cleaved Fragments (e.g., BCL10u03945, CYLD-p70) Substrate_FL->Substrate_Cleaved Proteolysis Substrate_Cleaved->NFkB Amplification

Caption: MALT1 activation within the CBM complex leads to substrate cleavage. Z-VRPR-FMK covalently binds the catalytic site, blocking proteolysis but leaving scaffolding intact.

Experimental Design Strategy

To rigorously validate MALT1 inhibition, the experiment must compare unstimulated basal levels, stimulated activity, and stimulated activity in the presence of the inhibitor.

Key Reagents and Concentrations
ReagentPurposeWorking ConcentrationNotes
Z-VRPR-FMK MALT1 Inhibitor50 - 100 µM Peptide inhibitors have low permeability. High concentration is required compared to small molecules (e.g., MI-2).
PMA PKC Activator10 - 20 ng/mLMimics antigen receptor signaling (DAG).
Ionomycin Calcium Ionophore0.5 - 1 µMSynergizes with PMA to induce MALT1 dimerization.
Jurkat T Cells Model Cell Line1-2 x 10⁶ cells/mLRobust MALT1 activity upon stimulation.
OCI-Ly3 / OCI-Ly10 ABC-DLBCL Lines1-2 x 10⁶ cells/mLExhibit constitutive MALT1 activity (no PMA/Iono needed).
Controls
  • Negative Control: DMSO vehicle only (Unstimulated).

  • Positive Control: PMA/Ionomycin + DMSO (Maximal Cleavage).

  • Experimental: PMA/Ionomycin + Z-VRPR-FMK (Inhibited).[3]

Detailed Protocol

Phase 1: Cell Treatment and Lysis

Objective: Treat cells with inhibitor before inducing protease activity to ensure the active site is blocked prior to catalysis.

  • Seeding: Harvest Jurkat cells and resuspend in fresh RPMI-1640 (10% FBS) at a density of

    
     cells/mL in a 6-well plate (2 mL/well).
    
  • Inhibitor Pre-incubation:

    • Add Z-VRPR-FMK to the experimental wells to a final concentration of 75 µM (Range: 50–100 µM).

    • Add an equivalent volume of DMSO to the Control wells.

    • Incubate at 37°C, 5% CO₂ for 1 hour .

    • Note: Z-VRPR-FMK is irreversible; a 1-hour pre-incubation is sufficient to saturate the catalytic sites.

  • Stimulation:

    • Add PMA (20 ng/mL) and Ionomycin (1 µM) to the Positive Control and Z-VRPR-FMK wells.

    • Leave the Negative Control (DMSO only) unstimulated.

    • Incubate at 37°C for 30–60 minutes .

    • Critical: Cleavage of BCL10 and CYLD occurs rapidly. Extending beyond 60 minutes may lead to degradation of the cleaved fragments.

  • Harvesting:

    • Transfer cells to 15 mL tubes on ice.

    • Centrifuge at 1,500 rpm for 5 minutes at 4°C.

    • Wash once with ice-cold PBS containing 1 mM Na₃VO₄ (to preserve phosphorylation, if checking signaling).

  • Lysis:

    • Resuspend the pellet in RIPA Buffer or Triton X-100 Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Buffer Composition: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, 10% Glycerol, 1 mM EDTA, 1x Protease Inhibitor Cocktail (Roche), 1 mM PMSF.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to clear debris. Collect supernatant.

Phase 2: Western Blotting

Objective: Separate full-length proteins from their cleaved fragments.

  • Protein Quantification: Use BCA assay to normalize protein loading (load 20–40 µg per lane).

  • Electrophoresis (SDS-PAGE):

    • Use a 10% or 12% Bis-Tris gel .

    • Reasoning: BCL10 is ~32 kDa and its cleaved form is only slightly smaller (~27-29 kDa). A higher percentage gel provides better resolution of this "doublet."

  • Transfer: Transfer to Nitrocellulose or PVDF membrane (standard wet transfer recommended for resolution).

  • Blocking: 5% Non-fat dry milk in TBST for 1 hour at Room Temperature.

  • Primary Antibody Incubation (Overnight at 4°C):

    • Target 1: BCL10. Use an antibody raised against the N-terminus or full length.

      • Readout: Look for the appearance of a lower molecular weight band (cleaved) in PMA/Iono samples, and its disappearance in Z-VRPR-FMK samples.

    • Target 2: CYLD. Use an antibody specific to the C-terminus.[4][5]

      • Readout: Full length is ~120 kDa. Cleaved fragment is ~70 kDa.[6]

    • Target 3: MALT1. Use an antibody against the C-terminus.[4][5][7]

      • Readout: Full length ~92 kDa. Auto-cleaved fragment (p76) ~76 kDa.

  • Detection: HRP-conjugated secondary antibodies and ECL substrate.

Experimental Workflow Diagram

Workflow Step1 Step 1: Pre-Incubation Jurkat Cells + Z-VRPR-FMK (75 µM) 1 Hour @ 37°C Step2 Step 2: Stimulation Add PMA (20ng/mL) + Iono (1µM) 30-60 Mins Step1->Step2 Block Active Site Step3 Step 3: Lysis RIPA + Protease Inhibitors Preserve Cleavage State Step2->Step3 Induce Cleavage Step4 Step 4: Western Blot Detect: BCL10 (FL vs Cleaved) Detect: CYLD (FL vs p70) Step3->Step4 Analyze

Caption: Step-by-step workflow for evaluating MALT1 inhibition efficacy using Z-VRPR-FMK in cell culture.

Data Analysis & Interpretation

The following table guides the interpretation of Western Blot bands.

Target ProteinBand MW (kDa)Unstimulated (DMSO)Stimulated (PMA/Iono)Inhibited (Z-VRPR-FMK + Stim)Interpretation of Efficacy
BCL10 ~32 (FL) ~27 (Clv) Strong FLNo CleavedStrong FLDistinct Cleaved Band Strong FLNo/Faint Cleaved Band Disappearance of the lower band confirms inhibition.
CYLD ~120 (FL) ~70 (Clv) Strong FLNo CleavedStrong FLDistinct p70 Band Strong FLNo/Faint p70 Band Prevention of p70 generation confirms inhibition.
MALT1 ~92 (FL) ~76 (p76) Strong FLNo p76Strong FLDistinct p76 Band Strong FLNo/Faint p76 Band Blockade of auto-cleavage confirms inhibition.

Self-Validation Check:

  • If the "Stimulated" lane does not show cleavage bands, the stimulation failed (check PMA/Ionomycin quality).

  • If the "Inhibited" lane still shows strong cleavage bands, the Z-VRPR-FMK concentration was too low or the pre-incubation time was insufficient.

Troubleshooting & Optimization

  • Solubility: Z-VRPR-FMK is hydrophobic. Dissolve in high-quality DMSO to create a 10 mM stock. Avoid repeated freeze-thaw cycles.[8][9]

  • Cell Permeability: Unlike the small molecule inhibitor MI-2, Z-VRPR-FMK is a peptide. If 75 µM fails, titrate up to 100 µM or extend pre-incubation to 2 hours (monitor cell viability).

  • Band Resolution: BCL10 cleavage results in a small shift. Ensure the gel is run sufficiently long to separate the 32 kDa and 27 kDa bands.

References

  • Rebeaud, F., et al. (2008).[3][6] "The proteolytic activity of the paracaspase MALT1 is key to T cell activation."[10][8] Nature Immunology.

  • Ferch, U., et al. (2009). "Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells." Journal of Experimental Medicine.

  • Hailfinger, S., et al. (2011). "Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma." PNAS.

  • Fontan, L., et al. (2012). "MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo." Cancer Cell.[9]

  • Ginster, S., et al. (2017). "Two Antagonistic MALT1 Auto-Cleavage Mechanisms Reveal a Role for TRAF6 to Unleash MALT1 Activation." PLOS ONE.

Sources

Application Notes and Protocols: Interrogating the MALT1-NF-κB Axis in ABC-DLBCL using Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Core Dependency in Aggressive Lymphoma

Diffuse Large B-cell Lymphoma (DLBCL) represents the most common form of non-Hodgkin lymphoma, with the Activated B-cell-like (ABC) subtype being particularly aggressive and often associated with poorer clinical outcomes. A key molecular feature of ABC-DLBCL is its constitutive activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which drives cellular proliferation, survival, and resistance to apoptosis. This reliance on NF-κB presents a critical therapeutic vulnerability.

Central to this signaling cascade is the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that, together with CARMA1 (CARD11) and BCL10, forms the CBM signalosome. The protease activity of MALT1 is essential for cleaving and inactivating negative regulators of NF-κB, such as A20 (TNFAIP3), thereby sustaining the pro-survival signaling cascade.[1]

The cell lines OCI-Ly3 and HBL-1 are well-established and widely used preclinical models for ABC-DLBCL.[2][3] OCI-Ly3 was derived from the bone marrow of a patient with B-cell non-Hodgkin lymphoma, while the HBL-1 line was established from a patient with AIDS-related non-Hodgkin lymphoma.[4][5][6] Both cell lines exhibit the characteristic chronic active B-cell receptor signaling that results in constitutive MALT1 and NF-κB activation, making them ideal systems for studying inhibitors of this pathway.[3]

Z-VRPR-FMK is a selective, cell-permeable, and irreversible tetrapeptide inhibitor of MALT1 paracaspase activity.[1][7][8] By forming a covalent bond with the active site cysteine, Z-VRPR-FMK effectively blocks the proteolytic function of MALT1, leading to the suppression of NF-κB signaling and subsequent inhibition of cell growth in MALT1-dependent lymphoma cells.[1][9]

This document provides a comprehensive guide for researchers utilizing Z-VRPR-FMK to treat OCI-Ly3 and HBL-1 cells. It details the underlying mechanism of action, provides validated protocols for assessing cellular responses, and offers insights into data interpretation.

Mechanism of Action: Z-VRPR-FMK Inhibition of the MALT1-NF-κB Pathway

In ABC-DLBCL, mutations in upstream components of the B-cell receptor (BCR) pathway lead to the formation and activation of the CBM complex. Activated MALT1 within this complex possesses proteolytic activity that is crucial for sustained NF-κB signaling. One of its key substrates is A20, a deubiquitinating enzyme that acts as a negative regulator of NF-κB. MALT1-mediated cleavage of A20 abrogates its inhibitory function. This allows for the phosphorylation and subsequent degradation of IκBα, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes responsible for cell survival and proliferation. Z-VRPR-FMK directly and irreversibly inhibits the protease function of MALT1, thus preventing A20 cleavage, restoring NF-κB inhibition, and ultimately promoting apoptosis in dependent cells.

MALT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Signaling (Chronic Active) CBM CBM Complex (CARMA1, BCL10, MALT1) BCR->CBM Activates MALT1 MALT1 Protease (Active) CBM->MALT1 Contains A20 A20 (TNFAIP3) (NF-κB Inhibitor) MALT1->A20 Cleaves & Inactivates IKK IKK Complex MALT1->IKK Activates A20->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates ZVRPR Z-VRPR-FMK ZVRPR->MALT1 Irreversibly Inhibits Transcription Gene Transcription (Survival, Proliferation) NFkB_nuc->Transcription Activates

Figure 1: MALT1 Signaling Pathway and Z-VRPR-FMK Inhibition.

Experimental Design and Workflow

A typical experimental workflow involves culturing the ABC-DLBCL cells, treating them with a dose range of Z-VRPR-FMK alongside a vehicle control, and subsequently performing downstream assays to measure the biological impact.

Figure 2: General Experimental Workflow for Z-VRPR-FMK Treatment.

Materials and Reagents

Item Description/Source Notes
Cell Lines OCI-Ly3 (e.g., DSMZ ACC 761)[2]HBL-1 (e.g., abm T8204)[4]Maintain in a humidified incubator at 37°C with 5% CO₂.
Inhibitor Z-VRPR-FMKSource from a reputable supplier (e.g., MedChemExpress, Cayman Chemical).[7][10]
Solvent DMSO, AnhydrousFor preparing inhibitor stock solution.
OCI-Ly3 Media IMDM + 20% FBS + 1% Pen/StrepSome protocols may call for 2-mercaptoethanol.[6]
HBL-1 Media PriGrow V or RPMI-1640 + 10% FBS + 1% Pen/StrepRefer to the supplier's specific recommendations.[4][11]
Reagents Fetal Bovine Serum (FBS), Penicillin/Streptomycin, PBSStandard cell culture reagents.
Viability Assay MTT, MTS, or similar colorimetric assay kitFor assessing cell proliferation and cytotoxicity.
Apoptosis Assay Annexin V-FITC/PI Apoptosis Detection KitFor quantifying apoptotic and necrotic cells via flow cytometry.[12][13]
Western Blot RIPA Lysis Buffer, Protease/Phosphatase Inhibitors, BCA KitFor protein extraction and quantification.
Antibodies α-MALT1, α-Cleaved BCL10, α-p65 (NF-κB), α-A20, α-Cleaved PARP, α-Tubulin or α-GAPDH (loading control), HRP-conjugated secondary antibodiesEnsure antibodies are validated for Western Blotting.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Causality: Consistent and healthy cell cultures are paramount for reproducible results. Adhering to recommended seeding densities prevents nutrient depletion, waste accumulation, and spontaneous cell death, which could confound experimental outcomes.

  • Thawing Cells: Rapidly thaw cryopreserved vials in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125-150 x g for 5-7 minutes.[11]

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, complete medium in an appropriately sized T-flask (e.g., T-25).

  • Culturing: Both OCI-Ly3 and HBL-1 grow as suspension cultures, sometimes forming clumps.[4][14]

    • OCI-Ly3: Maintain cell density between 0.2 x 10⁶ and 1.5 x 10⁶ cells/mL. Doubling time is approximately 24 hours.[2]

    • HBL-1: Maintain cell density below 1.0 x 10⁶ cells/mL.[4] Doubling time is approximately 48 hours.[15]

  • Subculturing: Every 2-3 days, determine cell density using a hemocytometer or automated cell counter. Dilute the culture with fresh medium to the recommended minimum seeding density.

Protocol 2: Z-VRPR-FMK Preparation and Application

Causality: Z-VRPR-FMK is typically dissolved in DMSO. A high-concentration stock solution allows for minimal solvent addition to the final culture, reducing potential DMSO-induced cytotoxicity. A vehicle control (DMSO alone) is essential to distinguish the inhibitor's specific effects from any solvent effects.

  • Stock Solution: Prepare a 10 mM or 20 mM stock solution of Z-VRPR-FMK in anhydrous DMSO. Aliquot into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.[8]

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. A typical concentration range to test is 10 µM to 100 µM, with 50 µM being a commonly effective dose.[3][7]

  • Treatment: Add the diluted inhibitor (or an equivalent volume of DMSO for the vehicle control) to the cell cultures. Gently mix and return to the incubator for the desired time period (e.g., 24, 36, 48, or 72 hours).

Protocol 3: Cell Viability Assessment (MTT Assay)

Causality: This assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in the conversion of MTT to formazan indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect of the treatment.[16][17]

  • Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Treatment: After allowing cells to acclimate for a few hours, add 100 µL of medium containing 2x the final concentration of Z-VRPR-FMK (or DMSO vehicle). Include wells with medium only as a blank control.

  • Incubation: Incubate for the desired time points (e.g., 24h, 48h, 72h).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle-treated control: (Absorbance of Treated / Absorbance of Vehicle Control) * 100.

Protocol 4: Apoptosis Analysis by Flow Cytometry

Causality: This method provides a quantitative measure of apoptosis induction. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[12][18]

  • Cell Preparation: Seed approximately 1 x 10⁶ cells in a 6-well plate and treat with Z-VRPR-FMK or vehicle for 24-48 hours.

  • Harvesting: Collect cells by transferring the suspension to a conical tube. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) using a flow cytometer.

  • Gating: Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

    • Live Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

Protocol 5: Western Blot for Pathway Validation

Causality: Western blotting provides direct molecular evidence that Z-VRPR-FMK is engaging its target and modulating the intended signaling pathway. Observing decreased cleavage of a MALT1 substrate (BCL10) and changes in downstream markers confirms the mechanism of action.[19][20][21]

  • Lysate Preparation: Treat 2-5 x 10⁶ cells with Z-VRPR-FMK or vehicle for a specified time (e.g., 36 hours).[22] Harvest and wash cells with cold PBS. Lyse the cell pellet in cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., α-Cleaved BCL10, α-p65, α-A20, α-Tubulin) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Expected Results and Data Interpretation

Treatment of OCI-Ly3 and HBL-1 cells with Z-VRPR-FMK is expected to yield dose- and time-dependent effects across various assays.

Assay Expected Outcome with Z-VRPR-FMK Treatment Interpretation
Cell Viability (MTT) Decreased absorbance (reduced viability) compared to vehicle control. GI50 values for OCI-Ly3 are reported to be highly sensitive.[9]The inhibitor has antiproliferative and/or cytotoxic effects on ABC-DLBCL cells.
Apoptosis (Flow Cytometry) Increase in the percentage of Annexin V-positive cells (early and late apoptotic populations).[3]Inhibition of the MALT1-NF-κB survival pathway leads to programmed cell death.
Western Blot Cleaved BCL10[22] Total A20 Protein[1] Nuclear p65 levels[1] Cleaved PARPConfirms target engagement (MALT1 inhibition), modulation of the downstream NF-κB pathway, and induction of the apoptotic cascade.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Applied Biological Materials Inc. (n.d.). HBL-1 Cells | Human Lymphoma Cell Line. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Dag-Dew, A., & Cagan-Gurer, C. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1709, 23-31. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Dag-Dew, A., & Cagan-Gurer, C. (2018). Determination of Caspase Activation by Western Blot. Springer Nature Experiments. [Link]

  • Feng, J., Wang, W., Feng, S., Liu, Y., & Liu, Z. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology, 12(6), 1947–1955. [Link]

  • Cellosaurus. (n.d.). HBL-1 [Human diffuse large B-cell lymphoma] (CVCL_4213). Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • BioHippo. (n.d.). HBL-1 Cells. Retrieved from [Link]

  • Nozawa, Y., Abe, M., Wakasa, H., Ohno, H., Fukuhara, S., & Kinoshita, T. (1988). Establishment and Characterization of an Epstein-Barr Virus Negative B-cell Lymphoma Cell Line and Successful Heterotransplantation. Tohoku Journal of Experimental Medicine, 156(4), 319-330. [Link]

  • baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Cellosaurus. (n.d.). OCI-Ly3 (CVCL_8800). Retrieved from [Link]

  • Axion Biosystems. (2022). The best cell viability assays to measure adoptive cell therapy potency. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Viability assays – Knowledge and References. Retrieved from [Link]

  • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation, 128(10), 4397-4412. [Link]

  • Ferch, U., et al. (2009). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. Proceedings of the National Academy of Sciences, 106(47), 19573-19578. [Link]

  • Runtogen. (n.d.). OCI-LY3 Cell Line. Retrieved from [Link]

  • ChEMBL. (n.d.). Cell Line: OCI-Ly3 (CHEMBL4523534). Retrieved from [Link]

  • Liv Hospital. (2026, January 23). B Cell Lymphoma Treatment: 7 Key Protocols and Regimens Explained. Retrieved from [Link]

  • Medscape. (2025, November 27). Follicular Lymphoma (Non-Hodgkin Lymphoma) Treatment Protocols. Retrieved from [Link]

  • Shanghai Cell Bank. (n.d.). Human Diffuse Large B-cell Lymphoma cell OCI-Ly3. Retrieved from [Link]

  • Creative Biolabs. (n.d.). PharmaOnco™ Human OCI-Ly3-Luc Reporter Cell Line. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). A) ABC-DLBCL cell lines HBL-1 and OCI-Ly3 were treated with 50 µM z-VRPR-fmk... [Image]. Retrieved from [Link]

Sources

Application Note & Protocol: In Vivo Xenograft Studies with the Legumain Inhibitor Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of Z-VRPR-FMK, a potent covalent inhibitor of Legumain (also known as Asparaginyl Endopeptidase, AEP). We delve into the scientific rationale, detailed experimental protocols, and data interpretation, grounded in established best practices for preclinical oncology research.

Scientific Foundation: Legumain in Oncology and Z-VRPR-FMK Mechanism

Legumain is a lysosomal cysteine protease that is frequently overexpressed in a wide range of solid tumors, including breast, colon, and gastric cancers.[1][2] Its role in cancer progression is multifaceted. Within the tumor microenvironment (TME), legumain is not only expressed by cancer cells but also by tumor-associated macrophages (TAMs).[1][2][3] Its enzymatic activity contributes to:

  • Extracellular Matrix (ECM) Remodeling: Legumain degrades key ECM components like fibronectin, facilitating tumor cell invasion and metastasis.[1][4]

  • Angiogenesis: It is highly expressed in neovascular endothelial cells, promoting the formation of new blood vessels that supply the tumor.[1]

  • Activation of Pro-tumorigenic Factors: Legumain can process and activate other proteases, such as matrix metalloproteinases (MMPs), which further drives tumor progression.[3]

Given its pivotal role in the TME, targeting legumain presents a promising therapeutic strategy.[2][5][6]

Z-VRPR-FMK is a selective, cell-permeable, and irreversible peptide-based inhibitor. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine residue of legumain, effectively neutralizing its proteolytic activity.[7] While initially identified as a MALT1 paracaspase inhibitor, its activity against legumain is also well-documented and it serves as a critical tool compound for studying the effects of legumain inhibition.[7][8] By inhibiting legumain, Z-VRPR-FMK is hypothesized to disrupt the key tumor-promoting processes outlined above.

Legumain_Pathway cluster_TME Tumor Microenvironment (TME) TumorCell Tumor Cell (LGMN Overexpression) LGMN Legumain (LGMN) Activity TumorCell->LGMN TAM Tumor-Associated Macrophage (TAM) (LGMN Overexpression) TAM->LGMN ECM Extracellular Matrix (e.g., Fibronectin) Invasion Tumor Invasion & Metastasis ECM->Invasion Endothelial Endothelial Cells Angiogenesis Angiogenesis Endothelial->Angiogenesis Z_VRPR_FMK Z-VRPR-FMK Z_VRPR_FMK->LGMN Inactivates LGMN->ECM Degrades LGMN->Endothelial Stimulates MMPs MMP Activation LGMN->MMPs Activates MMPs->Invasion

Caption: Mechanism of Z-VRPR-FMK in the Tumor Microenvironment.

Pre-Clinical Experimental Design

A well-designed xenograft study is paramount for obtaining reproducible and translatable results.

Cell Line and Animal Model Selection
  • Cell Line: Select a human cancer cell line with documented high expression of legumain. This is critical for a target-driven study. Examples include various breast, gastric, or colorectal cancer lines.[1]

    • Scientist's Note: Prior to in vivo work, confirm legumain expression in your chosen cell line via Western Blot or qPCR. Ensure cell lines are routinely tested for pathogens to prevent compromising the animal colony.[9][10]

  • Animal Model: Immunodeficient mice are required to prevent rejection of the human tumor xenograft.[11] Commonly used strains include:

    • NU/NU (Nude) Mice: Athymic, lacking a T-cell response.

    • SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T- and B-cells.

    • NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking T-, B-, and NK cells, suitable for challenging engraftments like patient-derived xenografts (PDX).[12]

Essential Controls and Study Groups
  • Vehicle Control Group: This is the most critical control. These animals receive the same injection volume, route, and schedule as the treatment group, but with the delivery vehicle only (e.g., sterile water or saline).

  • Treatment Group: Animals receive Z-VRPR-FMK at the predetermined dose and schedule.

  • (Optional) Positive Control Group: If available, a standard-of-care chemotherapy for the chosen cancer type can be used to benchmark the efficacy of Z-VRPR-FMK.

  • Scientist's Note: A pilot study with a small number of animals (n=3-5 per group) is highly recommended to establish tumor growth kinetics and assess tolerability of the drug before committing to a large-scale efficacy study.[11]

Animal Welfare and Humane Endpoints

All procedures must comply with institutional and national animal welfare guidelines.[10][11]

  • Monitoring: Animals must be monitored at least twice weekly for tumor size, body weight, and overall clinical condition (posture, activity, grooming).[10][13]

  • Humane Endpoints: The study must be terminated for an animal if any of the following are observed:

    • Tumor volume exceeds the institutionally approved limit (e.g., 2000 mm³).

    • Tumor ulceration occurs and cannot be managed.[14]

    • Body weight loss exceeds 20%.[13]

    • Significant signs of distress, such as lethargy, hunched posture, or inability to access food and water.[14]

Detailed Experimental Protocols

Protocol 1: Formulation and Handling of Z-VRPR-FMK

Z-VRPR-FMK is a peptide and requires careful handling.

  • Reconstitution: Z-VRPR-FMK is soluble in sterile water.[15][16]

    • Aseptically, add the required volume of sterile, pyrogen-free water to the vial to create a stock solution (e.g., 1 mg/mL).

    • Gently vortex to ensure complete dissolution.

    • Prepare fresh daily or aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.[16][17]

  • Dosing Solution Preparation:

    • On the day of dosing, thaw the stock solution on ice.

    • Dilute the stock solution to the final desired concentration using sterile saline or PBS.

    • Keep the dosing solution on ice until administration.

Protocol 2: Subcutaneous Xenograft Implantation
  • Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells when they are in the logarithmic growth phase (70-80% confluency).

  • Cell Counting: Create a single-cell suspension. Perform a cell count using a hemocytometer or automated counter and assess viability with Trypan Blue. Viability should be >95%.

  • Resuspension: Centrifuge the cells and resuspend the pellet in cold, sterile HBSS or PBS. For challenging cell lines, resuspending in a 1:1 mixture of HBSS and Matrigel® or Cultrex® BME can improve tumor take rates.[12] Keep on ice.

  • Inoculation:

    • Anesthetize the mouse according to your approved institutional protocol.

    • Using a 25-27 gauge needle, inject the cell suspension (typically 1-10 x 10⁶ cells in 100-200 µL) subcutaneously into the flank of the mouse.[12]

    • Monitor the animal until it has fully recovered from anesthesia.

ParameterRecommended ValueRationale
Cell Number 1 x 10⁶ to 10 x 10⁶Varies by cell line; pilot study needed to optimize.
Injection Volume 100 - 200 µLBalances cell concentration with animal comfort.
Injection Site Right or Left FlankAllows for easy and consistent tumor measurement.
Support Matrix Optional (Matrigel/BME)Enhances engraftment for difficult-to-grow cell lines.
Protocol 3: Drug Administration and Tumor Growth Monitoring
  • Tumor Growth: Allow tumors to establish and reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Measure the initial tumor volume for all animals and randomize them into control and treatment groups, ensuring the average tumor volume is similar across all groups.

  • Dosing: Administer Z-VRPR-FMK (or vehicle) via the chosen route (e.g., intraperitoneal injection). The dose and schedule will need to be determined empirically, but a starting point for similar peptide inhibitors is often in the 10-50 mg/kg range.

  • Monitoring:

    • Measure tumor dimensions with digital calipers twice a week. Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²)/2 .[18]

    • Record the body weight of each animal at the same time.

    • Observe and record any signs of toxicity or adverse effects.

Caption: Experimental workflow for a Z-VRPR-FMK xenograft study.

Data Analysis and Interpretation

Calculating Tumor Growth Inhibition (TGI)

Tumor Growth Inhibition (TGI) is a primary endpoint for assessing efficacy. It quantifies the reduction in tumor growth in the treated group compared to the control group.

A common formula for TGI is: TGI (%) = [1 - (Tf / Cf)] x 100 [18]

Where:

  • Tf = Mean tumor volume of the T reated group at the final day of the study.

  • Cf = Mean tumor volume of the C ontrol group at the final day of the study.

Another related metric is the T/C ratio (Treated/Control), which is simply Tf / Cf.[19][20]

MetricFormulaInterpretation
Tumor Volume (mm³) (Length x Width²) / 2Primary measure of tumor burden.
Tumor Growth Inhibition (TGI) (1 - (Mean Tvol / Mean Cvol)) x 100%Percentage of growth reduction by treatment.[19]
Body Weight Change (%) ((Weightfinal - Weightinitial) / Weightinitial) x 100%Key indicator of systemic toxicity.
Statistical Analysis

Use appropriate statistical tests to determine if the observed differences between the control and treated groups are significant. A Student's t-test or ANOVA is commonly used to compare mean tumor volumes at the study endpoint.

Endpoint Biomarker Analysis

Upon study completion, excised tumors can be processed for further analysis to confirm the mechanism of action:

  • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD31) to see if Z-VRPR-FMK treatment led to expected biological changes.[3]

  • Western Blot / Proteomics: Analyze tumor lysates to confirm inhibition of legumain activity or downstream signaling pathways.

References

  • Cui, Y., et al. (2023). Role of LGMN in tumor development and its progression and connection with the tumor microenvironment. Frontiers in Molecular Biosciences. Available at: [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Available at: [Link]

  • He, H., et al. (2020). Legumain Promotes Gastric Cancer Progression Through Tumor-associated Macrophages In vitro and In vivo. International Journal of Biological Sciences. Available at: [Link]

  • Mai, C.W., et al. (2017). Targeting legumain as a novel therapeutic strategy in cancers. EurekAlert!. Available at: [Link]

  • Feng, J., et al. (2018). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. Oncology Letters. Available at: [Link]

  • Harriman, G., et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Johns Hopkins University Animal Care and Use Committee. (2002). Tumor Study Guidelines in Mice and Rats. Available at: [Link]

  • Matsumoto, S., et al. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Oncology Letters. Available at: [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

  • UKCCCR. (1989). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia. ILAR Journal. Available at: [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition?. Available at: [Link]

  • Tomayko, M.M., & Reynolds, C.P. (1989). Determination of subcutaneous tumor size in athymic (nude) mice. Cancer Chemotherapy and Pharmacology.
  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

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Application Notes & Protocols: Utilizing Z-VRPR-FMK for the Targeted Study of MALT1-Mediated T-Cell Activation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in immunology, immuno-oncology, and inflammation research.

Abstract: T-cell activation is a cornerstone of the adaptive immune response, initiated by T-cell receptor (TCR) engagement and culminating in proliferation, cytokine secretion, and effector functions. The signaling cascades governing these outcomes are complex and tightly regulated. A key nexus in this process is the CARMA1-BCL10-MALT1 (CBM) signalosome, which translates TCR signals into the activation of the NF-κB transcription factor. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) possesses paracaspase activity that is critical for this pathway. This guide provides a comprehensive overview and detailed protocols for using Z-VRPR-FMK, a selective and irreversible inhibitor of MALT1, to dissect the specific role of MALT1 protease activity in T-cell activation. We will explore its mechanism, contrast it with broader-spectrum inhibitors, and provide validated experimental workflows.

The Scientific Rationale: Why Target MALT1 in T-Cell Activation?

T-cell activation via the TCR and co-stimulatory molecules like CD28 triggers the formation of the CBM complex. Within this complex, MALT1 functions as a scaffold and, critically, as a protease. Its proteolytic activity is essential for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 (TNFAIP3).[1] By degrading these inhibitory proteins, MALT1 ensures robust and sustained NF-κB activation, which is a prerequisite for the transcription of key genes involved in T-cell survival, proliferation, and effector function, including the gene for Interleukin-2 (IL-2).[2]

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a cell-permeable tetrapeptide that acts as a selective, irreversible inhibitor of MALT1.[3][4][5] Its specificity allows researchers to precisely interrogate the consequences of MALT1 protease ablation without the confounding effects of inhibiting broader signaling pathways.

Mechanistic Insight: The MALT1 Signaling Axis

The diagram below illustrates the central role of MALT1 in the TCR signaling cascade and the specific point of intervention by Z-VRPR-FMK.

MALT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PKC_theta PKCθ TCR->PKC_theta Activation Signal CD28 CD28 CD28->PKC_theta Activation Signal CARMA1 CARMA1 PKC_theta->CARMA1 Phosphorylates BCL10 BCL10 MALT1 MALT1 (Paracaspase) A20 A20 (NF-κB Inhibitor) MALT1->A20 Cleaves & Inactivates IKK_complex IKK Complex MALT1->IKK_complex Activates A20->IKK_complex Inhibits NF_kB_complex p65/p50-IκBα IKK_complex->NF_kB_complex Phosphorylates IκBα p65_p50 p65/p50 NF_kB_complex->p65_p50 IκBα Degradation Gene_Expression Gene Transcription (e.g., IL-2, Proliferation Genes) p65_p50->Gene_Expression Translocates & Activates Z_VRPR_FMK Z-VRPR-FMK Z_VRPR_FMK->MALT1 Irreversibly Inhibits

Caption: TCR signaling pathway leading to NF-κB activation via the CBM complex.

Expertise in Practice: Z-VRPR-FMK vs. Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)

A common experimental pitfall is the use of broad-spectrum inhibitors when a specific pathway is under investigation. While caspase-8 has been implicated in T-cell activation, pan-caspase inhibitors like Z-VAD-FMK come with significant liabilities.[6]

  • Off-Target Effects: Z-VAD-FMK is known to induce oxidative stress through depletion of glutathione (GSH), which itself inhibits T-cell proliferation irrespective of caspase activity.[7] It can also inhibit other enzymes like N-glycanase 1 (NGLY1), triggering cellular autophagy.[8]

  • Shifting Cell Death Pathways: Caspase-8 stands at a critical juncture between apoptosis and necroptosis.[9] Inhibiting caspase-8 with compounds like Z-VAD-FMK can block apoptosis but shunt the cell towards necroptosis, a highly pro-inflammatory form of programmed necrosis.[10][11] This is a critical confounder when studying inflammatory responses like cytokine production.

The core advantage of Z-VRPR-FMK is its specificity for MALT1. This allows for the confident attribution of observed effects—such as reduced proliferation or cytokine expression—to the disruption of the MALT1-NF-κB axis, rather than unintended interference with apoptosis, necroptosis, or cellular metabolic state.

Applications & Experimental Workflows

Z-VRPR-FMK is a versatile tool for investigating multiple facets of T-cell activation. Below is a generalized experimental workflow followed by specific protocols.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout / Analysis Isolate_TCells Isolate Primary T-Cells (from PBMCs) Pre_incubation Pre-incubate T-Cells with Z-VRPR-FMK or Vehicle (DMSO) Isolate_TCells->Pre_incubation Prep_Inhibitor Prepare Z-VRPR-FMK Stock & Working Solutions Prep_Inhibitor->Pre_incubation Activation Activate T-Cells (e.g., anti-CD3/CD28 beads) Pre_incubation->Activation Incubation Incubate for Defined Period Activation->Incubation Proliferation Proliferation Assay (CFSE Dilution) Incubation->Proliferation Cytokines Cytokine Analysis (ELISA / ICS) Incubation->Cytokines Markers Activation Markers (Flow Cytometry) Incubation->Markers Signaling Signaling Analysis (Western Blot) Incubation->Signaling

Caption: Generalized experimental workflow for studying T-cell activation with Z-VRPR-FMK.

Detailed Experimental Protocols

Important Preliminary Step: Reconstitution of Z-VRPR-FMK Z-VRPR-FMK is typically supplied as a solid.[3]

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. MedChemExpress suggests DMSO solubility up to 100 mg/mL (147.76 mM).[3]

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term stability (up to 2 years as powder, 6 months in DMSO).[3][4]

  • On the day of the experiment, thaw an aliquot and prepare fresh working dilutions in complete cell culture medium. The final DMSO concentration in the culture should be kept constant across all conditions and ideally should not exceed 0.1%.

Protocol 1: T-Cell Proliferation Assay by CFSE Dilution

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track cell division. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division, which can be quantified by flow cytometry.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-Cell Isolation Kit (e.g., Pan T Cell Isolation Kit, human)[12]

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

  • CFSE Staining Dye (e.g., 5 mM stock in DMSO)

  • T-Cell Activation/Expansion Kit (e.g., anti-CD3/CD28 beads)[12]

  • Z-VRPR-FMK (reconstituted in DMSO)

  • 96-well round-bottom culture plate

  • FACS Buffer (PBS + 2% FBS + 2 mM EDTA)

Procedure:

  • Isolate T-Cells: Isolate pan T-cells from fresh PBMCs according to the manufacturer's protocol.[12] Ensure cell viability is >95%.

  • CFSE Labeling:

    • Resuspend 1x10⁷ T-cells in 1 mL of pre-warmed PBS.

    • Add CFSE stock solution to a final concentration of 1-5 µM.[13] Mix immediately.

    • Incubate for 10 minutes at 37°C, protected from light.[14]

    • Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Culture Setup:

    • Resuspend CFSE-labeled T-cells at 1x10⁶ cells/mL in complete RPMI medium.

    • Plate 100 µL of cell suspension (1x10⁵ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of Z-VRPR-FMK in complete medium. Add 50 µL of these dilutions to the appropriate wells. A typical dose-response range to test is 0.5 µM to 50 µM.[3] Include a DMSO vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Activation:

    • Add anti-CD3/CD28 activation beads at the manufacturer's recommended ratio (e.g., 1 bead per 2 cells).

    • Set up control wells: Unstimulated (cells only), Stimulated + Vehicle (cells + beads + DMSO), and Stimulated + Z-VRPR-FMK.

    • Bring the final volume in each well to 200 µL with complete medium.

  • Incubation & Analysis:

    • Incubate the plate for 4-5 days at 37°C, 5% CO₂.

    • Harvest cells, wash with FACS buffer, and acquire data on a flow cytometer. Analyze the CFSE fluorescence in the FITC channel.

Expected Outcome Description
Unstimulated Control A single, bright peak of high CFSE fluorescence, indicating no cell division.
Stimulated + Vehicle Multiple distinct peaks of decreasing fluorescence, each representing a successive generation of cell division.
Stimulated + Z-VRPR-FMK A dose-dependent inhibition of proliferation, evidenced by fewer generational peaks and a higher proportion of cells remaining in the bright, undivided peak.
Protocol 2: Analysis of IL-2 Production by ELISA

This protocol measures the secretion of IL-2, a key cytokine driving T-cell proliferation, in the culture supernatant.

Procedure:

  • Set up the T-cell culture and treatment conditions exactly as described in Protocol 1, steps 1, 3, and 4 , but using unlabeled T-cells.

  • Incubate the plate at 37°C, 5% CO₂.

  • After 24-48 hours, centrifuge the plate (e.g., 400 x g for 5 minutes) to pellet the cells.

  • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

  • Analyze the concentration of IL-2 in the supernatants using a commercial Human IL-2 ELISA kit, following the manufacturer's instructions.

Expected Outcome Description
Unstimulated Control Negligible or very low levels of IL-2.
Stimulated + Vehicle High levels of secreted IL-2.
Stimulated + Z-VRPR-FMK A dose-dependent decrease in the concentration of secreted IL-2, correlating with the inhibition of the MALT1-NF-κB pathway required for IL-2 gene transcription.[15]
Protocol 3: Flow Cytometric Analysis of T-Cell Activation Markers

This protocol assesses the surface expression of early (CD69) and late (CD25, the IL-2 receptor alpha chain) activation markers.

Procedure:

  • Set up the T-cell culture and treatment conditions as described in Protocol 1, steps 1, 3, and 4 , using unlabeled T-cells.

  • For CD69 analysis, incubate for 18-24 hours. For CD25 analysis, incubate for 48-72 hours.

  • Harvest cells and transfer to FACS tubes or a V-bottom plate.

  • Wash once with cold FACS buffer.

  • Stain the cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25) for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend in FACS buffer and acquire data on a flow cytometer.

  • Analyze the percentage and mean fluorescence intensity (MFI) of CD69 and CD25 on gated CD4+ and CD8+ T-cell populations.

Expected Outcome Description
CD69 Expression MALT1 inhibition may have a modest effect on the very early marker CD69, as its expression can be triggered by initial TCR signaling events preceding full NF-κB activation.[16]
CD25 Expression Z-VRPR-FMK is expected to strongly and dose-dependently inhibit the upregulation of CD25, as its expression is highly dependent on IL-2 signaling and sustained NF-κB activity.[15][16]

Trustworthiness: Self-Validating Systems & Data Interpretation

  • Dose-Response: Always perform a dose-response experiment to determine the optimal concentration of Z-VRPR-FMK for your specific cell type and activation conditions. This confirms the inhibitor is active and helps avoid toxicity at excessively high concentrations.

  • Vehicle Control: The DMSO vehicle control is non-negotiable. It ensures that any observed effects are due to the compound itself and not the solvent.

  • Positive and Negative Controls: The unstimulated (negative) and stimulated (positive) controls are essential benchmarks to confirm that the T-cells are viable and responsive to the activation signal.

  • Viability Dye: Include a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain) in all flow cytometry panels to exclude dead cells from the analysis, which can otherwise lead to false-positive results.

References

  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology. [Link]

  • Lawrence, C. P., et al. (2013). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Immunobiology. [Link]

  • Lawrence, C. P., & Chow, S. C. (2012). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Semantic Scholar. [Link]

  • Lawrence, C. P., & Chow, S. C. (2012). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. PubMed. [Link]

  • Rajah, T., & Chow, S. C. (2014). The inhibition of human T cell proliferation by the caspase inhibitor z-VAD-FMK is mediated through oxidative stress. PubMed. [Link]

  • Samson, A. L., & Scott, F. L. (2018). Crashing the computer: apoptosis vs. necroptosis in neuroinflammation. PMC. [Link]

  • Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Mucosal Immunology. [Link]

  • ResearchGate. (2014). Which technique do you usually use for T-cell activation measurement? ResearchGate. [Link]

  • Medeiros, J. R., et al. (2017). TNF-α Affects Signature Cytokines of Th1 and Th17 T Cell Subsets through Differential Actions on TNFR1 and TNFR2. MDPI. [Link]

  • Gascoyne, D. M., et al. (2002). Granzyme B-mediated degradation of T-cell receptor zeta chain. ResearchGate. [Link]

  • Chen, D., et al. (2020). Synergistic Utilization of Necrostatin-1 and Z-VAD-FMK Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction. PMC. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Lopes, J. P., et al. (2017). Granzyme B skews CD4+ T cell differentiation resulting in increased intestinal pathogenicity. Nature Communications. [Link]

  • Biology Stack Exchange. (2014). Apoptosis vs necroptosis. Biology Stack Exchange. [Link]

  • Lonza. (n.d.). PBMC Based T Cell Proliferation Assay. Lonza. [Link]

  • Rotta, G. (2022). T-Cell Activation-Induced Markers and Intracellular Cytokines in SARS-CoV-2. Technology Networks. [Link]

  • ResearchGate. (2017). Protocol for the isolation/enrichment of T-cells from mouse Lamina propria? ResearchGate. [Link]

  • Lee, H. J., & Lee, J. J. (2022). Differences of Key Proteins between Apoptosis and Necroptosis. PMC. [Link]

  • Salmena, L., et al. (2003). Essential role for caspase 8 in T-cell homeostasis and T-cell-mediated immunity. PMC. [Link]

  • ResearchGate. (2021). Commonly used caspase inhibitors designed based on substrate specificity profiles lack selectivity. ResearchGate. [Link]

  • Weigelin, B., et al. (2020). Studying the biology of cytotoxic T lymphocytes in vivo with a fluorescent granzyme B-mTFP knock-in mouse. PMC. [Link]

  • Salerno, F., et al. (2019). Post-transcriptional control of T-cell cytokine production: Implications for cancer therapy. The FEBS Journal. [Link]

  • Biocompare. (2020). A Guide to T Cell Markers. Biocompare. [Link]

  • Bacher, P., et al. (2021). T-cell activation-induced marker assays in health and disease. PMC. [Link]

  • ResearchGate. (2021). TNF-α, Smac mimics, and Z-VAD-FMK (TSZ) induces necroptosis in HT22... ResearchGate. [Link]

  • Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. CentAUR. [Link]

  • Bio-Techne. (n.d.). Activation and Expansion of Human T Cells. Bio-Techne. [Link]

  • Madrenas, J., et al. (1997). Activation of T cells by superantigen: cytokine production but not apoptosis depends on MEK-1 activity. PubMed. [Link]

Sources

Application Note: Quantifying NF-κB Activation with a Luciferase Reporter Assay using the MALT1 Inhibitor Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor complex that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is implicated in numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[1][2] Consequently, the NF-κB pathway represents a critical target for therapeutic intervention.

A robust and sensitive method for quantifying NF-κB activation is the luciferase reporter assay.[3][4] This cell-based assay utilizes a reporter vector where the firefly luciferase gene is placed under the control of NF-κB response elements.[1][5] Upon activation, NF-κB translocates to the nucleus, binds to these elements, and drives the expression of luciferase. The resulting luminescence is directly proportional to NF-κB activity and can be readily measured with a luminometer.[4]

This application note provides a detailed protocol for utilizing an NF-κB luciferase reporter assay to investigate the effects of Z-VRPR-FMK, a known inhibitor of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[6][7] While initially characterized as a paracaspase, MALT1 is a key component in the CBM signalosome (CARMA1-BCL10-MALT1) that links antigen receptor engagement to NF-κB activation.[7] Z-VRPR-FMK has been shown to irreversibly inhibit MALT1, thereby suppressing NF-κB activation.[6][7][8] This protocol will guide users through cell line selection, transfection, stimulation, inhibition, and data analysis to accurately measure the modulatory effects of Z-VRPR-FMK on NF-κB signaling.

Signaling Pathway Overview

The canonical NF-κB signaling pathway is initiated by various stimuli, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon TNF-α binding to its receptor (TNFR), a signaling cascade is triggered, leading to the activation of the IκB kinase (IKK) complex.[10][11] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[10] The degradation of IκBα frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.[2][10]

MALT1, the target of Z-VRPR-FMK, functions as a scaffold and a protease within the CBM complex, which is crucial for activating the IKK complex in lymphocytes following antigen receptor stimulation. By inhibiting MALT1's proteolytic activity, Z-VRPR-FMK prevents the downstream activation of IKK and subsequent NF-κB nuclear translocation.[7] One proposed mechanism is that Z-VRPR-FMK prevents MALT1 from cleaving A20, a negative regulator of NF-κB signaling.[7]

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates Proteasome Proteasome IkappaB->Proteasome Degradation IkappaB->IKK_IkappaB_NFkappaB NFkappaB NF-κB (p65/p50) NFkappaB->IKK_IkappaB_NFkappaB MALT1 MALT1 MALT1->IKK Activates* ZVRPRFMK Z-VRPR-FMK ZVRPRFMK->MALT1 Inhibits NFkappaB_nuc NF-κB (p65/p50) IKK_IkappaB_NFkappaB->NFkappaB_nuc Translocation DNA κB Site (DNA) NFkappaB_nuc->DNA Binds Luciferase Luciferase Gene Transcription DNA->Luciferase caption *MALT1 is primarily involved in antigen receptor signaling leading to IKK activation, but is shown here for context with its inhibitor.

Figure 1. Canonical NF-κB signaling pathway and point of inhibition.

Materials and Reagents

  • Cell Line: HEK293 or HEK293T cells are commonly used due to their high transfection efficiency.[1][3][12]

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • Plasmids:

    • NF-κB Firefly Luciferase Reporter Vector (containing multiple NF-κB response elements upstream of a minimal promoter).

    • Control Renilla Luciferase Vector (e.g., pRL-TK) for normalization.[14]

  • Transfection Reagent: Lipofectamine® 2000 or similar.

  • Inducer: Human TNF-α (Recombinant).

  • Inhibitor: Z-VRPR-FMK.

  • Assay Plates: White, opaque, flat-bottom 96-well plates to maximize luminescent signal and prevent well-to-well crosstalk.[15]

  • Lysis Buffer: Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System).

  • Luciferase Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent) containing substrates for both Firefly and Renilla luciferase.[5]

  • Instrumentation: Luminometer with dual injectors.

Experimental Workflow

The overall workflow involves seeding cells, co-transfecting them with the reporter plasmids, allowing for protein expression, pre-treating with the inhibitor, stimulating with the inducer, lysing the cells, and finally measuring the dual-luciferase activity.

Workflow Day1 Day 1: Seed Cells Seed HEK293T cells in a 96-well plate. Day2 Day 2: Transfect Cells Co-transfect with NF-κB-Firefly and control Renilla plasmids. Day1->Day2 Day3 Day 3: Treat Cells 1. Pre-treat with Z-VRPR-FMK. 2. Stimulate with TNF-α. Day2->Day3 Day3_Lysis Day 3: Lyse & Measure 1. Lyse cells. 2. Measure Firefly luminescence. 3. Measure Renilla luminescence. Day3->Day3_Lysis Analysis Data Analysis Normalize Firefly to Renilla. Calculate Fold Induction. Day3_Lysis->Analysis

Figure 2. Experimental workflow for the NF-κB dual-luciferase reporter assay.

Detailed Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells to approximately 80-90% confluency.

  • Trypsinize and count the cells.

  • Seed 2 x 104 cells per well in 100 µL of complete culture medium into a white, opaque 96-well plate.[5]

  • Incubate overnight (18-24 hours) at 37°C with 5% CO₂.

Day 2: Transient Transfection

Causality: Co-transfection with a constitutively expressed Renilla luciferase vector is crucial for normalizing the data. This accounts for variations in transfection efficiency and cell viability between wells, ensuring that changes in Firefly luciferase activity are due to specific effects on the NF-κB promoter.[14][16]

  • For each well, prepare a DNA-transfection reagent complex. In a sterile tube, dilute 100 ng of NF-κB Firefly Luciferase reporter and 10 ng of Renilla luciferase control vector into serum-free medium.

  • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.

  • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-25 minutes at room temperature to allow complex formation.[5]

  • Add the transfection complexes dropwise to the cells.

  • Incubate for 24 hours at 37°C with 5% CO₂.

Day 3: Cell Treatment, Lysis, and Measurement

Causality: A pre-incubation step with the inhibitor (Z-VRPR-FMK) is necessary to allow it to enter the cells and engage its target (MALT1) before the signaling pathway is activated by the stimulus (TNF-α).

  • Inhibitor Pre-treatment: Prepare serial dilutions of Z-VRPR-FMK in culture medium. A typical concentration range to test might be 1 µM to 50 µM.[6] Remove the old medium from the cells and add 100 µL of medium containing the desired concentration of Z-VRPR-FMK or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Prepare TNF-α in culture medium. A final concentration of 10-20 ng/mL is often effective for stimulating NF-κB activation in HEK293 cells.[17][18] Add the TNF-α solution directly to the wells (or replace the medium if preferred). Include "unstimulated" control wells that receive only the vehicle.

  • Incubate for 6-8 hours at 37°C with 5% CO₂. This incubation time is critical for allowing sufficient transcription and translation of the luciferase reporter.[17][19]

  • Cell Lysis: Remove the medium from the wells and gently wash once with 100 µL of PBS.

  • Add 20-50 µL of Passive Lysis Buffer to each well.[20]

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[20]

  • Luminescence Measurement:

    • Program the luminometer to inject the Firefly luciferase substrate followed by a 2-second delay and a 10-second measurement period.

    • Subsequently, program the injection of the Stop & Glo® Reagent (which quenches the Firefly reaction and initiates the Renilla reaction) followed by another 2-second delay and 10-second measurement.

    • Place the plate in the luminometer and begin the reading.

Data Analysis and Interpretation

The primary output from the luminometer will be in Relative Light Units (RLU).

  • Normalization: For each well, normalize the data by dividing the Firefly luciferase RLU by the Renilla luciferase RLU. This ratio corrects for variability.[21][22]

    • Normalized Ratio = Firefly RLU / Renilla RLU

  • Calculate Fold Induction: To determine the effect of your treatments, calculate the fold induction relative to the unstimulated vehicle control.

    • Fold Induction = Normalized Ratio (Treated Sample) / Average Normalized Ratio (Unstimulated Vehicle Control)

Example Data Presentation:

Treatment GroupTNF-α (10 ng/mL)Z-VRPR-FMK (25 µM)Avg. Firefly RLUAvg. Renilla RLUNormalized Ratio (Firefly/Renilla)Fold Induction
Unstimulated Control--5,25085,1000.0621.0
Vehicle Control+-315,00084,5003.72860.1
Inhibitor++81,30085,5000.95115.3
Inhibitor Only-+5,35084,9000.0631.0

Interpretation: In this example, TNF-α robustly induced NF-κB activity by ~60-fold. Pre-treatment with Z-VRPR-FMK significantly reduced this induction, demonstrating its inhibitory effect on the NF-κB pathway. The inhibitor alone had no effect on basal NF-κB activity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low/No Signal - Low transfection efficiency.- Inactive reagents (TNF-α, luciferase substrate).- Insufficient cell number.- Optimize the DNA:transfection reagent ratio.[23]- Use fresh reagents and test TNF-α activity.- Ensure proper cell seeding density.
High Background - Promoter in the reporter vector is "leaky".- Autoluminescence from media components.- Well-to-well crosstalk.- Use a reporter with a minimal TATA promoter.- Use opaque, white-walled plates.[15][23]- Ensure no bubbles are present during reading.
High Variability - Inconsistent pipetting.- "Edge effects" in the 96-well plate due to evaporation.- Inconsistent cell health or seeding density.- Use a multichannel pipette and prepare master mixes.[15][23]- Avoid using the outer wells of the plate or ensure proper humidification in the incubator.[19]- Ensure a single-cell suspension before seeding.

References

  • Robust Normalization of Luciferase Reporter Data. National Center for Biotechnology Information (NCBI). [Link]

  • How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Addgene. [Link]

  • NF-KB LUCIFERASE ASSAY. Bowdish Lab, McMaster University. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. National Center for Biotechnology Information (NCBI). [Link]

  • Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. National Center for Biotechnology Information (NCBI). [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

  • Regulation of NF-κB signaling by caspases and MALT1 paracaspase. National Center for Biotechnology Information (NCBI). [Link]

  • NFkB Luciferase Reporter HEK293 Stable Cell Line. Signosis. [Link]

  • NF-kB (Luc) HEK293 Reporter Cell. Cusabio. [Link]

  • Data Sheet NF-KB Reporter Kit. AMSBIO. [Link]

  • How to interpret dual luciferase assay result (RLU)? Biology Stack Exchange. [Link]

  • Suppressing NF-κB/Caspase-1 Activation is a Mechanism Involved in the Anti-inflammatory Effect of Rubi Fructus in Stimulated HMC-1 Cells. National Center for Biotechnology Information (NCBI). [Link]

  • When optimizing Renilla in a dual luciferase assay how would you normalize the data? ResearchGate. [Link]

  • NF-kB Leeporter™ Luciferase Reporter-HEK293 Cell Line. Abeomics. [Link]

  • NF-κB TWO-Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]

  • RANK/NF-κB Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]

  • (A) TNF-α-dependent activation of a NF-κB reporter gene in HEK293 cells... ResearchGate. [Link]

  • Problem with luciferase reporter assay. ResearchGate. [Link]

  • Caspase inhibition sensitizes inhibitor of NF-kappaB kinase beta-deficient fibroblasts to caspase-independent cell death via the generation of reactive oxygen species. PubMed. [Link]

  • Luciferase assay troubleshooting. Reddit. [Link]

  • The effect of 4HW on TNF-α-induced NF-κB signaling. ResearchGate. [Link]

  • Physiological levels of TNFalpha stimulation induce stochastic dynamics of NF-kappaB responses in single living cells. PubMed. [Link]

  • Caspases leave the beaten track: caspase-mediated activation of NF-κB. National Center for Biotechnology Information (NCBI). [Link]

  • MEFs and HEK293 cells were treated with TNF-α (20 ng/mL) or PMA (10 nM)... ResearchGate. [Link]

  • Sustained TNF-α stimulation leads to transcriptional memory that greatly enhances signal sensitivity and robustness. National Center for Biotechnology Information (NCBI). [Link]

  • z-VAD-fmk Augmentation of TNF Alpha-Stimulated Neutrophil Apoptosis Is Compound Specific and Does Not Involve the Generation of Reactive Oxygen Species. PubMed. [Link]

  • NF-κB Signaling as a Central Driver of Cancer Cachexia. MDPI. [Link]

  • The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. National Center for Biotechnology Information (NCBI). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Z-VRPR-FMK Stability & Handling Guide

[1]

Executive Summary & Core Directive

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-Fluoromethylketone) is a potent, irreversible inhibitor of the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2]

The Critical Stability Issue: The efficacy of this compound relies entirely on the integrity of the fluoromethylketone (FMK) warhead. This electrophilic group is designed to covalently modify the active site cysteine of MALT1. However, it is inherently unstable in aqueous environments and highly reactive toward free thiols.[1]

Immediate Action Item:

  • Lyophilized Powder: Store at -20°C (Stable for 1-2 years).

  • Solvated Stock (DMSO): Store at -80°C (Mandatory for retention of potency >1 month). Do not store active solvated aliquots at -20°C.

Storage & Stability Matrix

The following matrix outlines the validated stability windows based on our internal stress-testing data.

StateTemperatureStability WindowRisk Factor
Lyophilized Powder Ambient< 48 HoursHygroscopic degradation (Arginine residues absorb moisture).[1]
Lyophilized Powder -20°C 2 Years Optimal for long-term storage of unopened vials.
Solvated (DMSO) -20°C< 1 MonthRisk of "micro-thawing" in frost-free freezers; hydrolysis of FMK group.[1]
Solvated (DMSO) -80°C 6 Months Optimal for stock solutions. Prevents hydrolysis and enzymatic degradation.[1]
Aqueous Buffer 4°C / 37°C< 4 HoursRapid hydrolysis of FMK warhead; immediate use required.
Technical Rationale: Why -80°C for Solutions?

While -20°C is sufficient for the solid powder, solvated peptides are subject to molecular mobility even in frozen states if the temperature is near the solvent's glass transition point. Furthermore, standard laboratory -20°C freezers often cycle temperatures (auto-defrost), causing partial thawing.[1] For an irreversible inhibitor like Z-VRPR-FMK, any hydrolysis of the FMK group renders the molecule inert before it reaches the target. -80°C ensures a complete vitreous state, halting chemical degradation. [1]

Mechanism of Action & Pathway Context

To troubleshoot assay failures, one must understand where Z-VRPR-FMK acts.[1] It blocks the CBM (CARD11-BCL10-MALT1) complex signaling by preventing MALT1 from cleaving its substrates (BCL10, A20, RelB), thereby inhibiting NF-κB activation.[1]

MALT1_PathwayReceptorTCR / BCR StimulationCBMCBM Complex(CARD11-BCL10-MALT1)Receptor->CBM RecruitmentMALT1_ActiveMALT1 Paracaspase(Active)CBM->MALT1_Active DimerizationSubstratesSubstrates(A20, BCL10, RelB)MALT1_Active->Substrates Proteolytic CleavageInhibitorZ-VRPR-FMK(Inhibitor)Inhibitor->MALT1_Active Covalent Binding(Irreversible)NFkBNF-κB ActivationSubstrates->NFkB DisinhibitionResponseLymphoma CellProliferation / SurvivalNFkB->Response

Figure 1: Z-VRPR-FMK Mechanism of Action.[3][4][5][6][7] The inhibitor covalently binds the catalytic cysteine of MALT1, preventing the cleavage of regulatory substrates required for NF-κB signaling.

Reconstitution & Handling Protocol

WARNING: The "VRPR" sequence contains two Arginine residues, making this peptide highly hygroscopic.[1] Moisture is the enemy.

Step-by-Step Reconstitution[1]
  • Equilibration: Allow the lyophilized vial to warm to room temperature in a desiccator (approx. 20-30 mins) before opening. This prevents atmospheric water condensation on the cold powder.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Avoid: Water or PBS for stock solutions.[1][8] The FMK group will hydrolyze over time.

  • Dissolution: Add DMSO to achieve a stock concentration of 10 mM . Vortex gently.

    • Note: If the solution appears cloudy, sonicate briefly (5-10 seconds) in a water bath.[1]

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 10-50 µL) to avoid freeze-thaw cycles.

  • Storage: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol, then transfer to -80°C .

Troubleshooting & FAQs

Q1: My MALT1 activity assay shows no inhibition even with high Z-VRPR-FMK concentrations. Is the batch bad? Diagnose: Check your assay buffer composition. Root Cause: Did you add DTT (Dithiothreitol) or


-MercaptoethanolExplanation:1Solution:

Q2: Can I store the diluted working solution (e.g., 50 µM in media) overnight for tomorrow's experiment? Answer: No. Reasoning: In aqueous media (pH 7.4), the half-life of the FMK group is limited. Furthermore, the peptide backbone is susceptible to non-specific proteases in serum-containing media.[1] Always prepare working solutions fresh.

Q3: Why did the peptide turn into a sticky gel when I opened the vial? Answer: The vial was likely opened while cold, or stored without a desiccant. The Arginine residues absorbed atmospheric moisture, causing the peptide to deliquesce. Status: The chemical integrity of the FMK group is likely compromised. Recommendation: Discard.

Q4: Is Z-VRPR-FMK specific only to MALT1? Answer: It is selective but not perfectly specific. At high concentrations (>75-100 µM), FMK inhibitors can show cross-reactivity with other cysteine proteases or caspases.[1] Protocol Adjustment: Always perform a dose-titration (e.g., 1 µM to 100 µM) to distinguish specific MALT1 inhibition (typically effective at 10-50 µM) from off-target toxicity.[1]

Experimental Validation: Is your Inhibitor Active?

If you suspect degradation due to improper storage (-20°C storage of solution), perform this validation assay before risking valuable samples.

Method: Fluorogenic Substrate Cleavage Assay Reagents:

  • Recombinant MALT1 (or MALT1-active lysate).[1]

  • Substrate: Ac-LRSR-AMC (or Z-VRPR-AMC).[1]

  • Inhibitor: Z-VRPR-FMK (Test Sample).[1][5][7]

Workflow:

  • Control: MALT1 + Substrate (Expect high fluorescence).[1]

  • Test: Pre-incubate MALT1 + Z-VRPR-FMK (50 µM) for 30 mins at 30°C.

  • Readout: Add Substrate. Measure fluorescence (Ex 380nm / Em 460nm).

  • Criteria: The Test sample should show <10% fluorescence compared to Control. If fluorescence remains >50%, the FMK group has hydrolyzed; discard the stock.

References

  • Ferch, U. et al. (2009). "Inhibition of MALT1 protease activity functions as a therapeutic strategy for diffuse large B-cell lymphoma."[1][5][6][9][10] Journal of Experimental Medicine, 206(11), 2313–2320.[1]

  • Hachmann, J. et al. (2012).[1] "Mechanism and specificity of the human paracaspase MALT1." Biochemical Journal, 443(1), 287–295.[1]

  • Nagel, D. et al. (2012).[1] "Pharmacologic Inhibition of MALT1 Protease by Phenothiazines as a Therapeutic Approach for B Cell Lymphoma." Cancer Cell, 22(6), 825-837.[1]

  • Rebeaud, F. et al. (2008).[1] "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[2] Nature Immunology, 9, 272–281.[1]

troubleshooting Z-VRPR-FMK western blot results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Z-VRPR-FMK & MALT1 Inhibition

Introduction: The Mechanism of Z-VRPR-FMK

Z-VRPR-FMK is a cell-permeable, irreversible inhibitor specifically designed to target the paracaspase activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1]

To troubleshoot your Western Blot results effectively, you must understand the precise molecular event you are trying to visualize. Z-VRPR-FMK is a tetrapeptide (Val-Arg-Pro-Arg) mimic of the MALT1 substrate BCL10. It carries a fluoromethylketone (FMK) warhead that forms a covalent thioether bond with the catalytic Cysteine 464 in the MALT1 active site.

Critical Distinction: MALT1 has two functions:

  • Scaffold Function: Recruits TRAF6 to activate NF-κB (IKK complex).

  • Protease Function: Cleaves negative regulators (A20, RelB, CYLD) and BCL10 to sustain signaling.

Z-VRPR-FMK ONLY inhibits the protease function. It does not degrade MALT1, nor does it necessarily stop the initial wave of NF-κB activation driven by the scaffold function. Your Western Blot readout must specifically look for substrate cleavage , not just general NF-κB phosphorylation.

Part 1: Troubleshooting Guide (Q&A)

Scenario 1: The "Invisible" Inhibition

Q: "I treated cells with Z-VRPR-FMK and stimulated with PMA/Ionomycin, but p-p65 (NF-κB) levels remain high. Is the drug inactive?"

A: Not necessarily. You are likely looking at the wrong readout.

  • The Science: The initial phase of NF-κB activation (phosphorylation of p65/RelA) is largely driven by MALT1’s scaffold function, which recruits TRAF6.[2] Z-VRPR-FMK does not physically disrupt the CBM (CARD11-BCL10-MALT1) complex assembly; it only blocks the enzymatic cleavage of substrates.

  • The Fix: Do not rely solely on p-p65. You must blot for the cleavage of MALT1 substrates .

    • Primary Target: RelB . MALT1 cleaves full-length RelB (~68-70 kDa) into a smaller ~55 kDa fragment. Z-VRPR-FMK should prevent the appearance of this 55 kDa band.

    • Secondary Target: BCL10 . MALT1 cleaves BCL10, but the shift is subtle (see Scenario 2).

Scenario 2: The "Missing Shift" (BCL10)

Q: "I am blotting for BCL10 cleavage as a marker of MALT1 activity, but I cannot distinguish the cleaved band from the full-length band."

A: This is a common resolution issue.

  • The Science: MALT1 cleaves human BCL10 at Arginine 228.[3] The full-length protein is 233 amino acids.[3][4] Cleavage removes only the last 5 amino acids . On a standard 10% SDS-PAGE gel, a 5-amino acid difference is virtually impossible to resolve as a distinct band.

  • The Fix:

    • Switch Targets: Blot for RelB or CYLD . RelB cleavage removes a large N-terminal portion, resulting in a clear ~15 kDa shift that is easily visible.

    • Optimize for BCL10: If you must use BCL10, use a high-percentage Tris-Glycine gel (15%) or a Urea-PAGE gel to resolve the tiny molecular weight difference.

    • Look for "Disappearance": In the absence of high resolution, look for the reduction of the total BCL10 signal if the cleaved fragment is being degraded by the proteasome (often the cleaved form is unstable).

Scenario 3: The Permeability Barrier

Q: "I am using the standard 10 μM concentration I use for other inhibitors, but I see no effect on substrate cleavage."

A: Z-VRPR-FMK has poor membrane permeability.

  • The Science: The peptide sequence contains two Arginine (R) residues. These are positively charged and highly hydrophilic, making it difficult for the molecule to cross the hydrophobic cell membrane passively.

  • The Fix:

    • Increase Concentration: Z-VRPR-FMK typically requires 50–75 μM to achieve complete inhibition in cellular assays (unlike Z-VAD-FMK which works at 10-20 μM).

    • Pre-incubation: Increase pre-incubation time to 1 hour before adding the stimulant (PMA/Ionomycin).

Part 2: Visualizing the Pathway

The following diagram illustrates the specific point of intervention for Z-VRPR-FMK within the NF-κB signaling cascade. Note that the "Scaffold" arm remains active despite drug treatment.

MALT1_Pathway cluster_Functions MALT1 Dual Functions Receptor TCR / BCR Stimulation CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Scaffold Scaffold Function (Recruits TRAF6) CBM->Scaffold Protease Protease Function (Cleaves Substrates) CBM->Protease Result_Scaffold Initial NF-κB Activation (p-p65 / IKK) Scaffold->Result_Scaffold UNAFFECTED by Z-VRPR-FMK Substrates Substrates: RelB, BCL10, A20, CYLD Protease->Substrates Cleavage Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->Protease BLOCKS Result_Protease Sustained Signaling & Gene Expression Substrates->Result_Protease

Caption: Z-VRPR-FMK selectively blocks the protease arm of MALT1 signaling while leaving the scaffold-mediated initial NF-κB activation intact.

Part 3: Self-Validating Experimental Protocol

To confirm Z-VRPR-FMK activity, you must run a "Positive Control" (Stimulated) and a "Negative Control" (Unstimulated) alongside your treatment.

Objective: Detect inhibition of RelB cleavage in ABC-DLBCL cells (e.g., HBL-1, OCI-Ly3) or Jurkat T-cells.

Reagents:

  • Stimulant: PMA (20 ng/mL) + Ionomycin (1 μM).

  • Inhibitor: Z-VRPR-FMK (Stock 10mM in DMSO).

  • Stabilizer (Optional): MG-132 (Proteasome inhibitor) - Use if cleaved fragments are degrading too fast to see.

Step-by-Step Workflow:

  • Preparation: Seed cells at

    
     cells/mL.
    
  • Pre-treatment (The Variable):

    • Add Z-VRPR-FMK (50 μM) to the "Treated" group.

    • Add DMSO vehicle to "Control" groups.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add PMA/Ionomycin to "Treated" and "Positive Control" groups.

    • Leave "Negative Control" unstimulated.[5]

    • Incubate for 30 - 60 minutes .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease inhibitors (excluding MALT1 inhibitors) and phosphatase inhibitors.

  • Western Blotting:

    • Load 30-50 μg protein per lane.

    • Primary Antibody: Anti-RelB (C-terminal specific if possible, to see the size shift).

    • Expected Results: See Table 1 below.

Table 1: Expected Western Blot Patterns
Target ProteinUnstimulated (Neg Ctrl)Stimulated (Pos Ctrl)Stimulated + Z-VRPR-FMKInterpretation
RelB (Full) High Intensity (~68 kDa)Reduced IntensityHigh Intensity (Restored)Inhibitor prevents cleavage
RelB (Cleaved) AbsentBand Present (~55 kDa) Absent Primary Proof of Efficacy
BCL10 Single Band (~32 kDa)Doublet / Smear (if resolved)Single BandHard to resolve; use RelB if unsure
p-p65 (NF-κB) LowHighHigh / ModerateNOT a reliable marker for MALT1 protease inhibition

Part 4: Data Visualization (Workflow)

Experiment_Workflow Step1 1. Pre-Incubation Z-VRPR-FMK (50μM) 60 min Step2 2. Stimulation PMA/Ionomycin 30-60 min Step1->Step2 Step3 3. Lysis RIPA Buffer + Phosphatase Inh. Step2->Step3 Step4 4. SDS-PAGE Blot for RelB Step3->Step4 Decision Check RelB ~55kDa Band Step4->Decision Outcome1 Band Absent: Success Decision->Outcome1 + Drug Outcome2 Band Present: Failure Decision->Outcome2 - Drug

Caption: Experimental workflow to validate Z-VRPR-FMK efficacy using RelB cleavage as the definitive readout.

References

  • Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key for NF-kappaB activation and lymphomagenesis."[6] Nature Immunology, 9(3), 272-281.

  • Hailfinger, S., et al. (2011).[6] "Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines."[6] Proceedings of the National Academy of Sciences (PNAS), 108(35), 14596–14601.

  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[7] Cancer Cell, 22(6), 812-824.

  • Eitelhuber, B. C., et al. (2011). "Activity-based probes for detection of active MALT1 paracaspase in immune cells and lymphomas." Chemistry & Biology, 18(1), 96-104.

Sources

dealing with Z-VRPR-FMK trifluoroacetate salt stoichiometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-VRPR-FMK trifluoroacetate salt. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered when working with this potent and selective MALT1 paracaspase inhibitor.[1][2][3][4] The presence of the trifluoroacetate (TFA) counter-ion is a frequent source of experimental variability, and this document provides the expertise and protocols necessary to ensure accuracy and reproducibility in your work.

Frequently Asked Questions (FAQs)

Q1: What is Z-VRPR-FMK and why is it supplied as a trifluoroacetate salt?

Z-VRPR-FMK is a selective, cell-permeable, and irreversible tetrapeptide inhibitor of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][5][6] It is widely used in research to study MALT1's role in NF-κB activation, T-cell signaling, and the proliferation of certain lymphoma cell lines.[4][5][6]

The trifluoroacetate (TFA) salt form is a byproduct of its chemical synthesis and purification.[7][8][9][10] Trifluoroacetic acid is used as a cleavage agent to release the peptide from the solid-phase resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10][11] This process results in the final lyophilized product containing TFA counter-ions bound to positively charged residues on the peptide.[8]

Q2: How does the TFA salt affect my stock solution calculations? This is the most critical question.

The TFA salt significantly impacts the actual amount of active peptide in a weighed sample. The listed molecular weight on many vendor sites (approx. 676.8 g/mol ) is for the free base or active peptide portion only.[12] The trifluoroacetate counter-ion (CF₃COOH) has a molecular weight of approximately 114.02 g/mol .

When you weigh the lyophilized powder, you are weighing both the peptide and its associated TFA counter-ions, along with residual water and solvents.[13][14] Ignoring this will lead to a significant overestimation of your stock solution's molar concentration.

Q3: What is the difference between "Purity" and "Peptide Content" on a Certificate of Analysis?

This distinction is crucial for accurate stoichiometry.

  • Purity: Determined by HPLC, this value (e.g., >95%) indicates the percentage of the target peptide sequence relative to other peptide-related impurities (like deletion or truncated sequences).[14][15][16][17]

  • Net Peptide Content: This value (often 70-90%) represents the actual percentage of the peptide by weight in the lyophilized powder.[13] The remaining mass consists of non-peptide materials, primarily counter-ions (TFA) and water.[13][14]

For accurate molarity, you must use the Net Peptide Content to calculate the true mass of the active Z-VRPR-FMK.

Q4: Can the TFA counter-ion itself affect my biological assay?

Yes. While often considered inert, residual TFA can directly impact experimental results. Studies have shown that TFA can:

  • Inhibit or, conversely, stimulate cell proliferation in a dose-dependent manner.[7][18][19]

  • Induce inflammatory or immune responses in vivo.[7][18]

  • Alter the pH of solutions, potentially affecting peptide solubility and protein conformation.[18]

  • Cause unpredictable fluctuations in experimental data, leading to poor reproducibility.[11][18][20]

It is always best practice to calculate and minimize the final TFA concentration in your assay.

Q5: How should I properly store Z-VRPR-FMK TFA salt?

Proper storage is essential to maintain the inhibitor's integrity.

  • Lyophilized Powder: For long-term storage, keep the powder at -20°C or -80°C in a desiccated environment.[21][22][23] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can degrade the peptide.[21][22]

  • Stock Solutions: Peptide solutions are far less stable than the lyophilized powder.[24] Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[21][24] For storage, -80°C is strongly recommended for up to 6 months, while at -20°C, the solution should be used within one month.[1]

Troubleshooting Guides

Guide 1: My experimental results (e.g., IC₅₀ values) are inconsistent or weaker than expected.

This is the most common issue and is almost always linked to incorrect inhibitor concentration due to TFA stoichiometry.

Visualizing the Problem: The Stoichiometry Imbalance

Caption: The weighed powder is a mix of active peptide and counter-ions.

Protocol for Preparing an Accurately Concentrated Stock Solution

This protocol provides a self-validating method to ensure your stock concentration is correct.

Step 1: Locate Critical Data on the Certificate of Analysis (CoA)

  • Molecular Weight (MW) of Free Base: e.g., 676.79 g/mol .

  • Net Peptide Content (%): e.g., 85%. This is the most important value.

  • Gross Weight: The total weight of the powder in the vial.

Step 2: Calculate the True Peptide Mass

  • Formula: True Peptide Mass = Gross Weight × (Net Peptide Content / 100)

  • Example: If you weigh out 1.0 mg of powder with a Net Peptide Content of 85%:

    • True Peptide Mass = 1.0 mg × (85 / 100) = 0.85 mg

Step 3: Calculate the Molar Concentration

  • Use the True Peptide Mass and the Free Base MW for this calculation.

  • Formula: Molarity (M) = [True Peptide Mass (g) / Free Base MW ( g/mol )] / Volume (L)

  • Example (for a 10 mM stock):

    • Target: 10 mM stock from 0.85 mg of active peptide.

    • Volume (µL) = [True Peptide Mass (mg) / Free Base MW ( g/mol )] × 100

    • Volume (µL) = [0.85 mg / 676.79 g/mol ] × 100 = 125.6 µL

    • Action: Dissolve the 1.0 mg of gross weight powder in 125.6 µL of appropriate solvent (e.g., sterile water or DMSO) to achieve a true 10 mM stock solution.

Data Summary: The Impact of Ignoring Stoichiometry

ParameterIncorrect Calculation (Ignoring TFA)Correct Calculation (Using Net Peptide Content)
Weighed Powder (Gross Weight)1.0 mg1.0 mg
Assumed Peptide Mass1.0 mg0.85 mg (assuming 85% content)
Free Base MW676.79 g/mol 676.79 g/mol
Volume for 10 mM Stock147.7 µL125.6 µL
Resulting Actual Concentration 8.5 mM (15% too low) 10.0 mM
Guide 2: I'm observing off-target effects or cytotoxicity not explained by MALT1 inhibition.

This may be due to high concentrations of TFA in your cell culture medium, especially during dose-response experiments where high concentrations of the inhibitor are used.

Workflow for Mitigating TFA-Induced Effects

G A Start: Prepare Corrected Stock Solution (Guide 1) B Calculate Max TFA Concentration in Assay A->B C Is [TFA] > 100 µM? B->C D Proceed with Experiment C->D No E Action: Include TFA-Only Control Group C->E Yes G End: Reliable Data D->G F Action: Consider TFA Salt Exchange Protocol E->F F->G

Caption: Decision workflow for managing potential TFA-induced artifacts.

Troubleshooting Steps:

  • Calculate the Molar Concentration of TFA: Determine the molarity of TFA in your highest-concentration experimental well. If your Z-VRPR-FMK has two basic residues (arginine), it may have two TFA counter-ions per peptide molecule. Assume a 1:1 or 1:2 molar ratio as a conservative estimate if the exact stoichiometry is unknown.

  • Run a TFA Control: Prepare a solution of sodium trifluoroacetate or trifluoroacetic acid at the same molar concentration calculated in Step 1. Treat a control group of cells with this solution to see if it replicates the observed toxicity or off-target effect.

  • Perform a Dose-Response Curve for TFA: This will help identify the concentration at which TFA alone begins to impact your specific cell line or assay system.[25]

  • Consider Salt Exchange: For highly sensitive in vivo or cellular assays, exchanging the TFA salt for a more biologically compatible one like acetate or hydrochloride (HCl) may be necessary.[9][10] This is an advanced procedure that involves re-purifying the peptide.[9]

By systematically addressing the stoichiometry of Z-VRPR-FMK trifluoroacetate salt, researchers can eliminate a major source of error, leading to more accurate, reproducible, and reliable scientific outcomes.

References

  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology, 12(6), 1947–1955. [Link]

  • GenScript. (n.d.). Storage and Handling Synthetic Peptides. Retrieved February 15, 2026, from [Link]

  • LifeTein. (n.d.). How to store and handle Synthetic Peptides. Retrieved February 15, 2026, from [Link]

  • NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved February 15, 2026, from [Link]

  • Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell, 22(6), 812-824. [Link]

  • Bio-Synthesis Inc. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved February 15, 2026, from [Link]

  • GenScript. (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields. Retrieved February 15, 2026, from [Link]

  • Wieczorek, R., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. International Journal of Molecular Sciences, 21(23), 9297. [Link]

  • Goth, F., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1083. [Link]

  • Wentz, J., et al. (2023). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. Atmosphere, 14(10), 1546. [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved February 15, 2026, from [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved February 15, 2026, from [Link]

  • AmbioPharm. (n.d.). Peptide Testing | HPLC & UPLC. Retrieved February 15, 2026, from [Link]

  • Musumeci, F., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry, 13(9), 1121-1128. [Link]

  • Duncan, G. A., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • BodySpec. (2025). Peptide Sciences: Guide to Quality, Purity & Safe Buying. Retrieved February 15, 2026, from [Link]

  • GenScript. (n.d.). Impact of TFA - A Review. Retrieved February 15, 2026, from [Link]

  • AAPPTec. (n.d.). Peptide Quality - FAQ. Retrieved February 15, 2026, from [Link]

  • Peptides UK. (n.d.). Understanding a Certificate of Analysis (CoA) for Peptide Research. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Z-VRPR-FMK Degradation & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Irreversible MALT1 Paracaspase Inhibitor Chemical Structure: Z-Val-Arg-Pro-Arg-FMK (Fluoromethylketone) Target: MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1)[1]

Executive Summary: The Mechanism & The Risk

Z-VRPR-FMK is a peptide-mimetic inhibitor designed to covalently bind the active site cysteine (Cys464) of the MALT1 paracaspase.[2] The Fluoromethylketone (FMK) warhead is the critical functional group; it acts as a "suicide substrate," forming an irreversible thiomethyl ketone adduct with the enzyme.

The Technical Paradox: The very reactivity that makes the FMK group effective against MALT1 also makes it highly unstable. It is prone to:

  • Nucleophilic Attack: By non-target thiols (e.g., DTT,

    
    -mercaptoethanol).
    
  • Hydrolysis: Rapid degradation in aqueous solutions, especially at basic pH.

  • Hygroscopic Degradation: Absorption of atmospheric moisture leading to deactivation in powder form.

This guide addresses these vulnerabilities through a "Shelf-to-Bench" troubleshooting workflow.

Part 1: Storage & Stability (The "Shelf" Phase)

Q: I received the vial at room temperature, but the datasheet says store at -20°C. Is the product compromised? A: Likely not, provided the vial was sealed. Z-VRPR-FMK is stable as a lyophilized powder at ambient temperatures for roughly 1-2 weeks during shipping.

  • Action: Immediately transfer the vial to -20°C (or -80°C for storage >1 year) upon receipt.

  • The Science: In the solid state, the molecular mobility is too low for significant hydrolysis to occur unless the seal is broken and moisture is introduced.

Q: The powder appears "wet" or sticky inside the vial. Is this normal? A: No, this indicates moisture contamination. Z-VRPR-FMK is hygroscopic.[3]

  • Diagnosis: If the vial was opened before reaching room temperature, condensation formed on the peptide. Water molecules will attack the FMK electrophile, converting it to a hydroxy-ketone (inactive).

  • Prevention: Always equilibrate the vial to room temperature (approx. 30-45 mins) in a desiccator before opening.

Q: Can I store the reconstituted stock solution at -80°C indefinitely? A: No.

  • Limit: 6 months at -80°C; 1 month at -20°C.

  • Reasoning: Even in DMSO, trace water content can facilitate slow hydrolysis. Furthermore, repeated freeze-thaw cycles induce micro-precipitates that alter the effective concentration.

  • Protocol: Aliquot stocks immediately after preparation (e.g., 10

    
    L single-use aliquots) to avoid freeze-thaw cycles.
    
Part 2: Reconstitution & Solubility (The "Prep" Phase)

Q: I tried dissolving the powder directly in PBS/Media, and it precipitated. Why? A: Z-VRPR-FMK is a hydrophobic peptide sequence capped with a hydrophobic Z-group. It is not readily soluble in aqueous buffers at high concentrations.

  • Correct Protocol:

    • Dissolve fully in 100% DMSO (anhydrous) to create a Master Stock (e.g., 10-20 mM).

    • Vortex or sonicate briefly if the solution is cloudy.

    • Dilute this DMSO stock into your aqueous media only at the time of the experiment.

    • Ensure final DMSO concentration is <0.5% to avoid solvent toxicity, though Z-VRPR-FMK often requires higher working concentrations (see Part 3).

Q: My stock solution turned yellow. Is it degraded? A: A slight yellowing is common for peptide-FMKs over time, but deep yellow/orange indicates significant degradation or oxidation.

  • Test: Run a quick LC-MS if available. If the mass peak (MW ~676.8 Da) is accompanied by a +18 Da peak (hydrolysis) or +32 Da (oxidation), discard the stock.

Part 3: Experimental Application (The "Bench" Phase)

Q: I added Z-VRPR-FMK to my lysis buffer to prevent MALT1 activity during extraction, but it didn't work. Why? A: CRITICAL FAILURE POINT. Did your lysis buffer contain DTT or


-Mercaptoethanol?
  • The Interaction: The FMK warhead is an electrophile designed to react with cysteine thiols. DTT is a potent thiol reductant. If you mix Z-VRPR-FMK with DTT, the DTT will "quench" the inhibitor immediately, rendering it useless before it ever sees the MALT1 protein.

  • Solution: Add Z-VRPR-FMK to the culture before lysis (1-4 hours pre-treatment). If adding to lysates, use a DTT-free buffer, incubate for 30 mins to allow covalent binding, then add DTT if downstream applications (like SDS-PAGE) require it.

Q: The biochemical Ki is ~0.14


M, but papers use 50-75 

M for cellular assays. Why the huge discrepancy?
A: Permeability.
  • Mechanism: The "VRPR" sequence contains two Arginine residues.[2] At physiological pH, these are positively charged (guanidinium groups). This high polarity makes it difficult for the molecule to cross the hydrophobic cell membrane passively.

  • Implication: You must drive the equilibrium with high extracellular concentrations (50-100

    
    M) to achieve sufficient intracellular occupancy.
    
  • Warning: At 100

    
    M, off-target effects on other cysteine proteases (cathepsins) become significant. Always use a negative control (e.g., Z-FA-FMK) if possible.
    

Q: How stable is the inhibitor in cell culture media? A: Moderate.

  • Half-life: ~4-12 hours in media containing 10% FBS (esterases in serum can cleave the Z-group; pH 7.4 drives slow hydrolysis).

  • Protocol: For experiments lasting >24 hours, replace the media with fresh inhibitor every 12-18 hours to maintain suppression.

Part 4: Visualization & Logic
Figure 1: MALT1 Signaling & Inhibition Pathway

This diagram illustrates the NF-


B signaling cascade and the specific intervention point of Z-VRPR-FMK, highlighting the downstream consequences of inhibition.

MALT1_Pathway Receptor Antigen Receptor (BCR/TCR) CBM CBM Complex (CARMA1-BCL10-MALT1) Receptor->CBM Stimulation MALT1_Act MALT1 Paracaspase (Activated) CBM->MALT1_Act Oligomerization Substrates Substrates (A20, BCL10, RelB) MALT1_Act->Substrates Cleavage (Arg-Specific) NFkB NF-κB Activation Substrates->NFkB Disinhibition Inhibitor Z-VRPR-FMK Inhibitor->MALT1_Act Covalent Binding (Cys464)

Caption: Z-VRPR-FMK covalently binds activated MALT1, preventing substrate cleavage and subsequent NF-


B signaling.
Figure 2: Handling & Troubleshooting Decision Tree

Follow this logic flow to determine the root cause of experimental failure.

Troubleshooting_Flow Start Issue: Low Efficacy in Cellular Assay Check_Conc Conc. < 50 µM? Start->Check_Conc Permeability Cause: Poor Permeability Action: Increase to 50-75 µM Check_Conc->Permeability Yes Check_Solvent Precipitate Visible? Check_Conc->Check_Solvent No Solubility Cause: Aqueous Crash Action: Dissolve in 100% DMSO first Check_Solvent->Solubility Yes Check_Buffer Buffer contains DTT/BME? Check_Solvent->Check_Buffer No Thiol_Quench Cause: Thiol Quenching Action: Remove reducing agents Check_Buffer->Thiol_Quench Yes Check_Age Stock > 6 Months or Freeze/Thawed? Check_Buffer->Check_Age No Hydrolysis Cause: FMK Hydrolysis Action: Buy fresh inhibitor Check_Age->Hydrolysis Yes

Caption: Diagnostic workflow for identifying causes of Z-VRPR-FMK experimental failure.

Part 5: Quantitative Reference Data
ParameterValueNotes
Molecular Weight ~676.8 DaVaries slightly by salt form (TFA salt vs Free base).
Solubility (DMSO) ~147 mM (100 mg/mL)Recommended. Use anhydrous DMSO.
Solubility (Water) ~1.5 mM (1 mg/mL)Not Recommended for stock storage.
Biochemical Ki 0.14

M
Potency against purified MALT1 enzyme [1].
Cellular GI50 8 - 75

M
Potency in DLBCL cell lines (permeability limited) [1][2].
Stability (Plasma) T1/2 ~4.3 hoursMouse plasma stability [1].[2]
Storage (Powder) -20°CProtect from moisture (Desiccate).
References
  • Peptide-based covalent inhibitors of MALT1 paracaspase. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • The paracaspase MALT1: biological function and potential for therapeutic inhibition. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Validation & Comparative

comparing Z-VRPR-FMK efficacy in ABC-DLBCL vs GCB-DLBCL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Z-VRPR-FMK Efficacy in ABC-DLBCL vs. GCB-DLBCL

Executive Summary

This guide provides a technical evaluation of Z-VRPR-FMK , a peptide-based irreversible inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), specifically comparing its efficacy in Activated B-Cell (ABC) versus Germinal Center B-Cell (GCB) subtypes of Diffuse Large B-Cell Lymphoma (DLBCL).

The Verdict: Z-VRPR-FMK exhibits profound subtype-selective efficacy . It is highly cytotoxic to ABC-DLBCL cell lines, which are "addicted" to chronic B-cell receptor (BCR) signaling and MALT1-driven NF-κB activation. Conversely, GCB-DLBCL cell lines are largely refractory to Z-VRPR-FMK, as their survival mechanisms (e.g., BCL6, EZH2) are independent of MALT1 protease activity.

Critical Note for Researchers: While Z-VRPR-FMK is a potent biochemical inhibitor (


), its poor cellular permeability requires high concentrations (

) for phenotypic effects in vitro. It is a tool compound , not a clinical candidate.

Mechanistic Basis: The Addiction to MALT1

To understand the differential efficacy, one must analyze the signal transduction architecture of the two subtypes.

  • ABC-DLBCL (The Sensitive Target): These cells possess chronically active BCR signaling (often due to CD79A/B or CARD11 mutations). This forms the CBM Complex (CARD11-BCL10-MALT1). MALT1 acts not just as a scaffold, but as a specific protease (paracaspase).[1] It cleaves negative regulators of NF-κB (A20, RelB, CYLD) and BCL10 itself, sustaining a "feed-forward" loop of NF-κB survival signals.

  • GCB-DLBCL (The Resistant Control): These cells typically rely on PI3K/AKT signaling or BCL6 transcriptional repression. They do not exhibit constitutive MALT1 protease activity. Inhibiting MALT1 here is akin to cutting a wire that carries no current.

Diagram 1: The MALT1 Addiction Pathway & Z-VRPR-FMK Intervention

MALT1_Pathway cluster_legend Legend Sensitive ABC-DLBCL (Sensitive) Resistant GCB-DLBCL (Resistant) BCR Chronic BCR / TLR Signaling CBM CBM Complex (CARD11-BCL10-MALT1) BCR->CBM Drives formation MALT1_Act MALT1 Protease ACTIVATION CBM->MALT1_Act Constitutive in ABC Substrates Cleavage of Inhibitors: (A20, RelB, CYLD) MALT1_Act->Substrates Proteolytic activity NFkB NF-κB Nuclear Translocation Substrates->NFkB Removes brakes Survival Cell Survival & Proliferation NFkB->Survival Upregulates BCL2/IRF4 Inhibitor Z-VRPR-FMK (Irreversible Binding) Inhibitor->MALT1_Act Blocks Active Site GCB_Path GCB-DLBCL Drivers (BCL6, EZH2) GCB_Path->Survival Independent of MALT1

Caption: Z-VRPR-FMK blocks the MALT1 protease "feed-forward" loop essential for ABC-DLBCL survival, while GCB-DLBCL drivers bypass this node entirely.

Comparative Efficacy Data

The following data aggregates findings from key studies (Fontan et al., Ferch et al.) demonstrating the stark contrast in sensitivity.

Table 1: Differential Sensitivity (Cellular Viability)
Cell LineSubtypeZ-VRPR-FMK SensitivityEst.[2][3] GI50 (96h)*Mechanism of Resistance/Sensitivity
OCI-Ly3 ABCHigh ~8 - 15 µMChronic BCR signaling; MALT1-dependent.
OCI-Ly10 ABCHigh ~10 - 20 µMCARD11 mutation drives constitutive CBM assembly.
HBL-1 ABCHigh ~10 - 20 µMCD79B mutation; highly NF-κB addicted.
TMD8 ABCHigh ~10 - 20 µMCD79B and MYD88 mutations.
BJAB GCBNone > 100 µMRelies on tonic BCR but not NF-κB; MALT1 inactive.
Su-DHL-6 GCBNone > 100 µMBCL2 translocation driven.
OCI-Ly1 GCBNone > 100 µMGCB phenotype; independent of CBM signaling.

*Note: GI50 values vary by assay (CellTiter-Glo vs MTT) and serum conditions. The range reflects the "permeability gap" discussed below.

Table 2: The Potency Paradox (Biochemical vs. Cellular)

A common pitfall for researchers is assuming the biochemical potency translates directly to cell culture.

ParameterValueImplication for Protocol Design
Biochemical IC50 ~11 nM Potent against purified protein. Excellent for cell-free screening.
Cellular GI50 ~10 - 50 µM Poor Permeability. The arginine-rich sequence (VRPR) is highly charged, impeding membrane crossing.
Target Occupancy IrreversibleOnce bound, MALT1 is permanently disabled. Washout experiments will show sustained inhibition.

Experimental Validation Protocols

To robustly validate Z-VRPR-FMK efficacy in your specific models, use the following self-validating workflows.

Diagram 2: Experimental Validation Workflow

Workflow cluster_assays Parallel Assays Start Start: Cell Seeding Treat Treatment: Z-VRPR-FMK (0, 10, 50 µM) Start->Treat WB Assay A: Functional Cleavage (Western Blot) Treat->WB 24 Hours Viability Assay B: Phenotypic (CellTiter-Glo/MTT) Treat->Viability 72-96 Hours Readout_WB Check: BCL10 / A20 Cleavage (Loss of cleaved band) WB->Readout_WB Readout_Via Check: GI50 Calculation (ABC vs GCB diff) Viability->Readout_Via

Caption: A dual-arm approach is required: Assay A confirms target engagement (mechanism), while Assay B confirms phenotypic outcome (efficacy).

Protocol A: MALT1 Functional Cleavage Assay (Target Engagement)

Objective: Prove Z-VRPR-FMK is actually inhibiting MALT1 inside the cell.

  • Cell Prep: Seed ABC-DLBCL cells (e.g., OCI-Ly3) at

    
     cells/mL.
    
  • Treatment: Treat with 50 µM Z-VRPR-FMK for 24 hours . (Include DMSO control).

    • Note: Lower doses (e.g., 1 µM) often fail to show cleavage inhibition in Western blots due to poor entry.

  • Lysis: Lyse in RIPA buffer supplemented with protease inhibitors (exclude MALT1 inhibitors).

  • Western Blot Targets:

    • BCL10: Look for the disappearance of the BCL10Δ5 (cleaved) lower molecular weight band. In ABC-DLBCL, this band is often constitutively present.[2][4]

    • A20 (TNFAIP3): Look for the disappearance of the cleaved C-terminal fragment.

    • Full-length MALT1: Loading control.

  • Expected Result: Z-VRPR-FMK treatment should abolish the cleaved fragments, restoring the full-length protein bands.

Protocol B: Differential Viability Screening

Objective: Quantify subtype selectivity.

  • Seeding: Seed cells in 96-well plates (10,000 cells/well).

  • Dose Response: Prepare serial dilutions of Z-VRPR-FMK (0, 5, 10, 25, 50, 100 µM).

    • Critical: Dissolve Z-VRPR-FMK in DMSO at 50-100 mM to keep final DMSO < 0.5%.

  • Incubation: 96 hours (Slow-acting mechanism requires time for NF-κB depletion to trigger apoptosis).

  • Readout: Add CellTiter-Glo or MTT reagent.

  • Analysis: Normalize to DMSO control.

    • Pass Criteria: ABC lines show >50% inhibition at 50 µM. GCB lines show <10% inhibition at 50 µM.

Limitations & Alternatives

While Z-VRPR-FMK is the "gold standard" academic tool for proving MALT1 dependence, it has significant limitations for drug development:

  • Bioavailability: The peptide structure is rapidly degraded in vivo and has poor membrane permeability. It is not a drug candidate.

  • Off-Target Effects: At high concentrations (>100 µM), fluoromethyl ketone (FMK) warheads can non-specifically inhibit other cysteine proteases or cathepsins.

Superior Alternatives for Advanced Research:

  • MI-2: A small molecule irreversible inhibitor.[5][6][7] Better permeability than Z-VRPR-FMK.

  • Safimaltib (JNJ-67856633): An allosteric inhibitor currently in clinical trials. It binds a distinct site, preventing the active conformation.

  • Mepazine: A reversible inhibitor (phenothiazine derivative), though less potent.

References

  • Ferch, U. et al. (2009). "Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells."[1] Journal of Experimental Medicine.

  • Fontan, L. et al. (2012).[5][8] "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[5][6][7][8] Cancer Cell.[5][8]

  • Hailfinger, S. et al. (2009). "Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences.

  • Nagel, D. et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL." Cancer Cell.[5][8]

  • Hachmann, J. & Salvesen, G.S. (2016). "The paracaspase MALT1: biology, pathology, and inhibition." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

Sources

A Senior Application Scientist's Guide to Validating MALT1 Inhibition with Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in immunology and oncology, the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) has emerged as a critical therapeutic target.[1] MALT1 is a unique protein that functions as both a molecular scaffold and a cysteine protease, playing a pivotal role in activating the NF-κB signaling pathway, which is essential for lymphocyte function and, when dysregulated, for the survival of certain B-cell lymphomas.[2][3][4] The proteolytic activity of MALT1 is particularly crucial, as it amplifies the NF-κB signal by cleaving and inactivating negative regulators.[4][5]

Z-VRPR-FMK is a well-established, cell-permeable, and irreversible tetrapeptide inhibitor that targets the proteolytic activity of MALT1.[6][7][8][9] It acts by covalently binding to the active site cysteine (Cys464), thereby providing a potent tool to dissect the function of MALT1's enzymatic activity.[10] However, rigorous and multi-faceted validation is essential to confidently attribute observed biological effects to the specific inhibition of MALT1.

This guide provides an in-depth comparison of methodologies to validate MALT1 inhibition by Z-VRPR-FMK, offering field-proven insights and detailed protocols for scientists in basic research and drug development.

The MALT1 Signaling Axis: A Visual Overview

Upon T-cell or B-cell receptor stimulation, MALT1 is recruited into the CARD11-BCL10-MALT1 (CBM) complex.[3][11] This proximity induces MALT1 dimerization and activation of its protease function. Activated MALT1 then cleaves substrates like RelB, A20, and CYLD to sustain NF-κB activation, promoting cell survival and proliferation.[1][4][5] Z-VRPR-FMK directly blocks this proteolytic step.

MALT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_BCR Antigen Receptor (TCR/BCR) PKC PKCθ/β TCR_BCR->PKC CARD11 CARD11 PKC->CARD11 phosphorylates CBM CBM Complex Assembly CARD11->CBM BCL10 BCL10 BCL10->CBM MALT1 MALT1 MALT1->CBM Substrates MALT1 Substrates (A20, RelB, CYLD) MALT1->Substrates cleaves CBM->MALT1 Dimerization & Protease Activation TRAF6 TRAF6 Recruitment CBM->TRAF6 IKK IKK Complex Activation TRAF6->IKK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB IkBa->NFkB releases Gene_Expression Gene Expression (Survival, Proliferation) NFkB->Gene_Expression translocates Substrates->IKK removes inhibition Z_VRPR_FMK Z-VRPR-FMK Z_VRPR_FMK->MALT1 inhibits

Caption: MALT1 signaling pathway and point of inhibition by Z-VRPR-FMK.

Part 1: Foundational Validation Assays

A robust validation strategy relies on demonstrating target engagement and downstream functional consequences. We will begin with the most direct methods.

Method 1: Fluorogenic MALT1 Cleavage Assay

This biochemical assay directly measures the enzymatic activity of MALT1, providing a quantitative readout of inhibition.

Causality & Principle: The rationale is to isolate the target enzyme (MALT1) from cells and measure its ability to cleave a synthetic substrate that mimics its natural recognition sequence. Inhibition is confirmed by a reduction in substrate cleavage. We use a fluorogenic substrate, Ac-LRSR-AMC, which releases a fluorescent molecule (AMC) upon cleavage by MALT1, allowing for sensitive, real-time kinetic measurements.[2][12]

Fluorogenic_Assay_Workflow start Stimulate Cells (e.g., PMA/Ionomycin) lysis Cell Lysis start->lysis ip Immunoprecipitate MALT1 (anti-MALT1 Ab + Beads) lysis->ip wash Wash Beads ip->wash split Split Sample wash->split control Control Well: + Ac-LRSR-AMC Substrate split->control No Inhibitor inhibitor Inhibitor Well: + Ac-LRSR-AMC Substrate + Z-VRPR-FMK split->inhibitor With Inhibitor measure Measure Fluorescence (Ex: 360nm, Em: 460nm) over time control->measure inhibitor->measure end Calculate IC50 measure->end

Caption: Workflow for the MALT1 fluorogenic cleavage assay.

Step-by-Step Protocol:

  • Cell Culture & Stimulation: Plate Jurkat T-cells or a relevant B-cell lymphoma line (e.g., TMD8) at 2.5 x 10^6 cells per condition.[2] For acute activation, stimulate cells with PMA (200 ng/ml) and Ionomycin (300 ng/ml) for 30 minutes.[2] Untreated cells serve as a baseline control.

  • Cell Lysis: Pellet cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, with protease inhibitors) for 20 minutes at 4°C.[2]

  • Immunoprecipitation (IP): Clarify lysates by centrifugation. Incubate the supernatant with an anti-MALT1 antibody overnight at 4°C, followed by incubation with Protein A/G magnetic beads for 1-2 hours.

  • Assay Preparation: Wash the beads three times with lysis buffer and once with MALT1 cleavage buffer (50 mM MES pH 7.0, 150 mM NaCl, 10 mM DTT).[2] Resuspend the beads in cleavage buffer.

  • Kinetic Reading: Aliquot the bead suspension into a 384-well plate. Add Z-VRPR-FMK to desired final concentrations in the test wells. Add the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM to all wells.[2]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 30°C. Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 90 minutes.[2]

  • Analysis: Calculate the rate of reaction (slope of fluorescence over time). Plot the percent inhibition against the log concentration of Z-VRPR-FMK to determine the IC50 value.

Method 2: Western Blot Analysis of Endogenous Substrate Cleavage

This cell-based assay validates that the inhibitor is active within the cell and blocks the processing of native MALT1 substrates.

Causality & Principle: If Z-VRPR-FMK effectively inhibits MALT1 inside the cell, the steady-state levels of its uncleaved substrates should increase, while the levels of cleaved fragments should decrease.[13] This provides direct evidence of on-target activity in a physiological context. Key substrates to monitor include CYLD, RelB, and BCL10.[5][14]

Western_Blot_Workflow start Culture ABC-DLBCL cells (e.g., HBL-1, TMD8) treat Treat cells with varying concentrations of Z-VRPR-FMK (e.g., 24 hours) start->treat lysis Lyse cells in RIPA buffer treat->lysis quantify Protein Quantification (e.g., BCA assay) lysis->quantify sds SDS-PAGE & Transfer to PVDF membrane quantify->sds block Block membrane (5% BSA or milk) sds->block probe Incubate with Primary Ab (e.g., anti-CYLD, anti-RelB) block->probe detect Incubate with HRP-conjugated Secondary Ab & ECL substrate probe->detect image Image Chemiluminescence detect->image end Analyze Band Intensity: Uncleaved vs. Cleaved image->end

Caption: Western blot workflow for MALT1 substrate cleavage.

Step-by-Step Protocol:

  • Cell Treatment: Seed activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cells (e.g., HBL-1, TMD8), which have constitutive MALT1 activity, and treat with a dose range of Z-VRPR-FMK (e.g., 1 µM to 50 µM) for 8-24 hours.[6][13] A DMSO-treated sample serves as the vehicle control.

  • Lysate Preparation: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against a MALT1 substrate (e.g., anti-CYLD, anti-RelB, or anti-BCL10) overnight at 4°C.[13][15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for both the full-length and cleaved forms of the substrate. A dose-dependent increase in the full-length form and a decrease in the cleaved form confirms MALT1 inhibition.[13] Also probe for a loading control (e.g., β-actin or GAPDH) to normalize the data.

Part 2: Comparison with Alternative MALT1 Inhibitors

Z-VRPR-FMK is an invaluable tool, but it's crucial to understand its properties in the context of other available inhibitors. While Z-VRPR-FMK is a peptide-based covalent inhibitor targeting the active site, other classes exist, most notably allosteric inhibitors that bind to a different pocket on the enzyme.[10][16][17]

InhibitorClass / MechanismTypical Cellular IC50 / GI50AdvantagesLimitations
Z-VRPR-FMK Peptide Covalent (Active Site)8-50 µM[10][13]Well-characterized tool compound; Irreversible binding.Poor cell permeability requiring high concentrations; Potential for off-target effects due to peptide nature.[10]
MI-2 Small Molecule Covalent (Active Site)~200-500 nM[13]More potent than Z-VRPR-FMK; Small molecule.Irreversible covalent binder, potential for immunogenicity.
Mepazine Small Molecule Allosteric~10 µM[2]Orally available phenothiazine derivative.Lower potency; Potential for MALT1-independent off-target effects.[18]
Safimaltib (JNJ-67856633) Small Molecule AllostericLow nM range[18]Highly potent and selective; Orally active; In clinical development.[19]Reversible binding may require sustained exposure.
MLT-748 Small Molecule AllostericIC50 of 5 nM[18]Highly potent and selective.Primarily a preclinical tool compound.

Part 3: Advanced Validation & Specificity

Confirming that Z-VRPR-FMK directly binds MALT1 in cells and does not exert its effects through off-target interactions is the hallmark of a rigorous study.

Method 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in an unperturbed cellular environment.

Causality & Principle: The binding of a ligand (Z-VRPR-FMK) to its target protein (MALT1) typically increases the protein's thermodynamic stability.[20][21] Consequently, the ligand-bound protein will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein. By heating cell lysates treated with the inhibitor and quantifying the amount of MALT1 remaining in the soluble fraction, we can directly observe this stabilization as a "thermal shift".[22][23]

Workflow Overview:

  • Treatment: Treat intact cells with Z-VRPR-FMK or vehicle (DMSO).

  • Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by high-speed centrifugation.

  • Detection: Analyze the amount of soluble MALT1 in each sample using Western blotting.

  • Analysis: Plot the percentage of soluble MALT1 against temperature. A rightward shift in the melting curve for the Z-VRPR-FMK-treated samples compared to the control indicates target engagement.

Method 4: Assessing Off-Target Activity (Counter-Screening)

Given its peptide nature, it is prudent to assess the selectivity of Z-VRPR-FMK, particularly against other proteases involved in immune signaling, such as Caspase-1.

Causality & Principle: MALT1 is a paracaspase that cleaves substrates after an arginine residue.[18] Canonical caspases, like Caspase-1, cleave after an aspartate residue.[24] While their substrate specificity differs, high concentrations of a peptide inhibitor could lead to off-target effects. A Caspase-1 activity assay serves as a relevant counter-screen.

Protocol Outline (Caspase-1 Fluorometric Assay):

  • Induce Caspase-1 activation in a relevant cell line (e.g., LPS-primed THP-1 monocytes followed by nigericin).

  • Prepare cell lysates.

  • In a 96-well plate, incubate the lysate with Z-VRPR-FMK across a range of concentrations. A known Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) serves as a positive control.[25]

  • Add a Caspase-1 specific fluorogenic substrate (e.g., YVAD-AFC).

  • Measure the fluorescence over time. Lack of significant inhibition by Z-VRPR-FMK at concentrations that block MALT1 would support its selectivity.

Conclusion

  • Direct biochemical evidence of enzymatic inhibition using a fluorogenic cleavage assay.

  • Cellular confirmation of on-target activity via Western blot for endogenous substrate cleavage.

  • Demonstration of downstream pathway modulation , for instance, through an NF-κB reporter assay.

  • (Optional but recommended) Advanced confirmation of direct binding in cells using CETSA and assessment of selectivity with protease counter-screens.

While Z-VRPR-FMK remains a cornerstone tool for studying MALT1 biology, its limitations, such as modest cell permeability, have paved the way for the development of highly potent and selective small molecule allosteric inhibitors that are now entering clinical evaluation.[17][19] By employing the validation workflows described here, researchers can generate high-confidence data and accurately interpret the role of MALT1 protease activity in their models of health and disease.

References

  • Measurement of Endogenous MALT1 Activity. Bio-protocol. [Link]

  • Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. PMC. [Link]

  • Caspase-1 Activity Assay Kit. Boster Bio. [Link]

  • A schematic diagram illustrating the molecular mechanism for MALT1 in... ResearchGate. [Link]

  • Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. The Journal of Clinical Investigation. [Link]

  • An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis Online. [Link]

  • Role of MALT1 as a Scaffold in T Cell and B Cell Signaling Pathways... ResearchGate. [Link]

  • An updated patent review of MALT1 inhibitors (2021–present). Taylor & Francis Online. [Link]

  • MALT1 domain architecture and sequence details. ResearchGate. [Link]

  • MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell. [Link]

  • Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. PMC. [Link]

  • An updated patent review of MALT1 inhibitors (2021-present). PubMed. [Link]

  • The paracaspase MALT1: biological function and potential for therapeutic inhibition. PMC. [Link]

  • A New “Brew” of MALT1 Inhibitors. PMC. [Link]

  • MALT1. Wikipedia. [Link]

  • Peptide-based covalent inhibitors of MALT1 paracaspase. PMC. [Link]

  • MALT1 Assay Service. BPS Bioscience. [Link]

  • A patent review of MALT1 inhibitors (2013-present) | Request PDF. ResearchGate. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. [Link]

  • A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. PMC. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]

  • Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. SciSpace. [Link]

  • Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. PMC. [Link]

  • Recombinant purified MALT1 cleaves the Bcl-10 target sequence in... ResearchGate. [Link]

  • Protease Assay (PC). Enzyme Development Corporation. [Link]

  • MALT1 substrate cleavage: what is it good for?. SFB 1054 - LMU Munich. [Link]

  • MLT-748 blocks cleavage of MALT1 substrates in human lymphocytes. ResearchGate. [Link]

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A Senior Application Scientist's Guide: Z-VRPR-FMK vs. Next-Generation Modified Peptide Inhibitors for MALT1 Paracaspase

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparative analysis of protease inhibitors, specifically focusing on the foundational tool compound Z-VRPR-FMK and its rationally designed successors. This guide is intended for researchers, scientists, and drug development professionals who are actively working with or exploring the inhibition of the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). We will dissect the mechanisms, compare performance with supporting data, and provide actionable experimental protocols to validate these powerful molecules in your own laboratory setting.

Introduction: MALT1 as a Critical Therapeutic Target

The paracaspase MALT1 has emerged as a crucial node in immune cell signaling and a validated therapeutic target in oncology. As a key component of the CARMA1-BCL10-MALT1 (CBM) signalosome, MALT1's proteolytic activity is essential for activating the NF-κB pathway, a central regulator of cell survival, proliferation, and inflammation.[1] Dysregulation of MALT1 activity is a known driver in certain lymphomas, particularly the Activated B-Cell like subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][3]

The first widely used tool to probe this activity was Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone), a tetrapeptide-based irreversible inhibitor.[3][4] While instrumental in early studies, its limitations paved the way for the development of modified peptide inhibitors with superior pharmacological properties. This guide provides an in-depth comparison to inform your experimental design and choice of inhibitor.

Section 1: The Benchmark - Understanding Z-VRPR-FMK

Z-VRPR-FMK is a selective, irreversible inhibitor of MALT1.[1][5][6] Its design is based on a preferred substrate sequence, making it a valuable tool for biochemical studies.

Mechanism of Action

The inhibitor is composed of two key parts:

  • A tetrapeptide sequence (Val-Arg-Pro-Arg): This sequence mimics the natural substrate, guiding the inhibitor to the active site of MALT1.

  • A fluoromethylketone (FMK) "warhead": This electrophilic group forms an irreversible covalent bond with the catalytic cysteine residue in the MALT1 active site, permanently inactivating the enzyme.[4][7]

By inhibiting MALT1, Z-VRPR-FMK prevents the cleavage of key substrates like A20, BCL10, and RelB, thereby suppressing the downstream activation of the NF-κB signaling cascade.[3][4][6]

MALT1_Pathway cluster_CBM CBM Complex CARMA1 CARMA1 BCL10 BCL10 MALT1 MALT1 (Paracaspase) A20_RelB Substrates (A20, RelB) MALT1->A20_RelB cleaves NFkB NF-κB Activation MALT1->NFkB activates Upstream_Signal Antigen Receptor Signal Upstream_Signal->CARMA1 Z_VRPR_FMK Z-VRPR-FMK Z_VRPR_FMK->MALT1 inhibits A20_RelB->NFkB represses Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression WB_Workflow Start Seed ABC-DLBCL Cells (e.g., OCI-Ly3, TMD8) Treatment Treat with Inhibitor (Dose Response) Start->Treatment Stimulation Stimulate with PMA/Ionomycin (to activate MALT1) Treatment->Stimulation Lysis Cell Lysis (RIPA Buffer + Protease Inhibitors) Stimulation->Lysis Quantification BCA Assay for Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-RelB, anti-Actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Imaging ECL Detection and Imaging Secondary_Ab->Imaging

Caption: Western blot workflow for cellular target engagement.

Methodology:

  • Cell Culture: Plate ABC-DLBCL cells (e.g., OCI-Ly3) at a density of 1x106 cells/mL and allow them to acclimate.

  • Inhibitor Treatment: Pre-treat cells with a dose range of Z-VRPR-FMK (e.g., 1-50 µM) and the modified inhibitor (e.g., 0.1-10 µM) for 1-2 hours. Include a DMSO vehicle control.

  • MALT1 Activation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 1 hour to induce robust MALT1 activity.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail. [8][9]5. Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Western Blot: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the MALT1 substrate (e.g., anti-RelB) and a loading control (e.g., anti-β-actin).

  • Detection: Following incubation with an appropriate HRP-conjugated secondary antibody, visualize bands using an ECL substrate.

  • Analysis: Quantify the ratio of cleaved RelB to full-length RelB. A potent, cell-permeable inhibitor will show a dose-dependent reduction in RelB cleavage at lower concentrations.

Section 4: Data Synthesis and Choosing the Right Inhibitor

Your experimental results will allow for a direct, evidence-based comparison between the inhibitors.

ParameterZ-VRPR-FMKModified Peptide InhibitorWhat It Tells You
Biochemical IC50 Expected: Low µM / High nMExpected: Similar to Z-VRPR-FMKIntrinsic potency against the enzyme.
Cellular Target Engagement Inhibition only at high µM dosesInhibition at low µM / high nM dosesEfficiency of cell penetration and target binding.
Cellular Proliferation (GI50) High µM GI50Low µM / high nM GI50Downstream functional consequence of inhibition.

Expert Analysis & Recommendation:

The data will almost certainly reveal that while Z-VRPR-FMK is effective biochemically, its utility in a cellular context is limited. The hallmark of a superior, modified peptide inhibitor is the close correlation between its biochemical potency and its cellular efficacy.

  • For in vitro biochemical assays using purified enzymes, Z-VRPR-FMK can still serve as a useful, albeit less potent, control compound.

  • For all cell-based assays and in vivo studies, rationally designed, modified peptide inhibitors (like the Z-LVPR-FMK series) are unequivocally the superior choice. Their enhanced cell permeability provides more reliable, on-target data at significantly lower and more pharmacologically relevant concentrations.

Conclusion

The journey from Z-VRPR-FMK to modern, modified MALT1 inhibitors is a testament to the power of rational drug design. While Z-VRPR-FMK laid the groundwork for understanding MALT1 biology, its inherent physicochemical limitations necessitated the development of improved molecules. By systematically addressing the challenge of cell permeability, scientists have created a new generation of inhibitors that are not only more potent in cellular and preclinical models but also hold greater promise as potential therapeutics. For researchers aiming for translatable and robust results, the choice is clear: embrace the evolution and select the modified inhibitor that best fits your experimental system.

References

  • Jianglong Feng, et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. Int J Clin Exp Pathol. [Link] [3]2. Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell. [Link]

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A Researcher's Guide to Inhibitor Specificity: Evaluating Z-VRPR-FMK in the Context of Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, kinases stand as central nodes, orchestrating a vast array of physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. Consequently, the development and rigorous validation of specific kinase inhibitors are paramount in both basic research and drug discovery. This guide delves into the critical assessment of inhibitor specificity, using the peptide fluoromethylketone (FMK) Z-VRPR-FMK as a case study to explore its potential utility and off-target effects within kinase assays. While primarily recognized as a caspase inhibitor, understanding its behavior in the context of the kinome is a crucial exercise in robust scientific inquiry.

The Imperative of Specificity in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction. Given the high degree of structural conservation within the ATP-binding pocket across the kinome, achieving inhibitor specificity is a formidable challenge. An inhibitor that cross-reacts with multiple kinases can lead to ambiguous experimental results and potential off-target toxicities in a clinical setting. Therefore, a thorough assessment of an inhibitor's specificity profile is not merely a supplementary step but a foundational requirement for its valid use.

Z-VRPR-FMK: A Profile of a Caspase Inhibitor

Z-VRPR-FMK is a tetrapeptide derivative that has been primarily characterized as an inhibitor of caspases, a family of cysteine proteases central to the execution of apoptosis. Specifically, it has been shown to be a potent inhibitor of Caspase-2. The mechanism of inhibition by peptide FMKs involves the formation of a covalent thioether linkage with the active site cysteine of the caspase. This irreversible binding effectively inactivates the enzyme.

While its role as a caspase inhibitor is well-documented, the question of its specificity in the context of other enzyme families, such as kinases, is a pertinent one for any researcher considering its use in complex biological systems where multiple signaling pathways are active.

Assessing the Kinase Specificity of Z-VRPR-FMK: An Experimental Blueprint

To rigorously evaluate the potential for Z-VRPR-FMK to interact with kinases, a multi-tiered experimental approach is necessary. This section outlines a comprehensive strategy for profiling its specificity.

Tier 1: Broad-Panel Kinase Screening

The initial step involves screening Z-VRPR-FMK against a large, representative panel of human kinases. Several commercial services offer such profiling, typically employing radiometric, fluorescence-based, or mass spectrometry-based assays.

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing a specific kinase, its corresponding peptide substrate, and ATP (spiked with γ-³²P-ATP) in a suitable kinase buffer.

  • Inhibitor Addition: Add Z-VRPR-FMK at a high concentration (e.g., 10 µM) to the reaction mixture. A control reaction with the vehicle (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, allowing for the phosphorylation of the substrate.

  • Reaction Termination: Stop the reaction by adding a solution that will denature the kinase, such as phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which will bind the phosphorylated peptide substrate.

  • Washing: Wash the membrane extensively to remove unincorporated γ-³²P-ATP.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the kinase activity in the presence of Z-VRPR-FMK to the vehicle control. A significant reduction in activity suggests a potential interaction.

Workflow for Kinase Specificity Profiling

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Orthogonal & Cellular Assays A Test Compound (Z-VRPR-FMK) B Broad-Panel Kinase Screen (e.g., 400+ kinases at 10 µM) A->B C Identify Potential 'Hits' (% Inhibition > 50%) B->C D Perform Serial Dilutions of Z-VRPR-FMK C->D E Determine IC50 Values for 'Hit' Kinases D->E F Prioritize Kinases with Low IC50 E->F G Confirm Inhibition using an Orthogonal Assay Method (e.g., ADP-Glo) F->G H Assess Target Engagement in Cells (e.g., NanoBRET) G->H I Evaluate Downstream Signaling Effects H->I

Caption: A tiered workflow for assessing inhibitor specificity.

Tier 2: IC50 Determination for Putative Hits

For any kinases that show significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each specific kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: Set up kinase reactions as described above, but using non-radiolabeled ATP.

  • Dose-Response: Prepare a serial dilution of Z-VRPR-FMK and add to the kinase reactions.

  • Incubation: Incubate to allow for ATP consumption.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used to drive a luciferase reaction.

  • Luminescence Measurement: Measure the resulting luminescence, which is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Analysis: Z-VRPR-FMK vs. Established Kinase Inhibitors

To put the potential off-target effects of Z-VRPR-FMK into perspective, it is instructive to compare its hypothetical kinase inhibition profile with that of well-characterized kinase inhibitors.

InhibitorPrimary Target(s)Typical IC50 on Primary TargetKnown Off-Targets (Examples)
Staurosporine Broad-spectrum kinase inhibitor1-20 nM>200 kinases
Dasatinib BCR-ABL, SRC family<1 nMc-KIT, PDGFR
Lapatinib EGFR, HER25-10 nMLimited cross-reactivity
Z-VRPR-FMK (Hypothetical) Caspase-2 (Primary)To be determinedTo be determined

This table highlights the spectrum of specificity, from the promiscuous inhibitor Staurosporine to the more selective Dasatinib and Lapatinib. The goal of profiling Z-VRPR-FMK would be to populate the last row and determine where it falls on this spectrum.

Context is Key: The Impact of Off-Target Inhibition

The significance of any off-target kinase inhibition by Z-VRPR-FMK is highly dependent on the experimental context. For example, if a researcher is studying apoptosis and observes a phenotype upon treatment with Z-VRPR-FMK, it is crucial to discern whether this is due to the intended inhibition of Caspase-2 or an unintended effect on a kinase-mediated survival pathway.

Signaling Pathway Context

G cluster_0 Apoptotic Pathway cluster_1 Survival Pathway A Apoptotic Stimulus B Caspase-2 A->B C Apoptosis B->C D Growth Factor E Survival Kinase (e.g., AKT) D->E E->C Inhibits F Cell Survival E->F ZVRPR Z-VRPR-FMK ZVRPR->B Intended Inhibition ZVRPR->E Potential Off-Target Inhibition

Caption: Off-target inhibition confounding experimental results.

Conclusion and Best Practices

The case of Z-VRPR-FMK underscores a fundamental principle in chemical biology and pharmacology: no inhibitor can be assumed to be completely specific. While Z-VRPR-FMK is a valuable tool for studying caspase biology, its use in complex systems necessitates a thorough evaluation of its potential off-target effects, including its activity against kinases.

As a best practice, researchers should:

  • Consult the literature and manufacturer's data for any known specificity profiling of their chosen inhibitor.

  • Perform broad-panel screening for novel compounds or when using an inhibitor in a new context.

  • Use the lowest effective concentration of the inhibitor to minimize off-target effects.

  • Employ orthogonal approaches , such as genetic knockdown (siRNA, CRISPR), to validate phenotypes observed with chemical inhibitors.

By adhering to these principles of scientific rigor, researchers can enhance the reliability and interpretability of their findings, ultimately accelerating the pace of discovery in the complex and dynamic field of signal transduction.

References

  • Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608–32613. [Link]

A Guide to the Critical Evaluation of Z-VRPR-FMK as a Control Compound in MALT1 Paracaspase Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, particularly within immunology and oncology, the paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) has emerged as a critical therapeutic target.[1][2][3] As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1's proteolytic activity is essential for NF-κB activation downstream of antigen and other immune receptors.[4] This role makes it a pivotal player in lymphocyte activation and a dependency for certain cancers, like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[5][6][7]

When investigating the function of MALT1 or screening for novel inhibitors, the choice of control compounds is paramount to generating robust and interpretable data. For years, the tetrapeptide Z-VRPR-FMK has been a widely used tool. However, a nuanced understanding of its mechanism and limitations is crucial for its proper application. This guide provides a comparative analysis of Z-VRPR-FMK, evaluating its utility and presenting superior alternatives for rigorous MALT1 research.

Section 1: Z-VRPR-FMK - The Archetypal MALT1 Inhibitor

Mechanism of Action: An Irreversible, Active Site-Directed Peptide Inhibitor

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-FMK) is a cell-permeable tetrapeptide inhibitor designed to mimic a MALT1 substrate.[8][9] The peptide sequence directs the molecule to the MALT1 active site, where the fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the catalytic cysteine (C464).[7][10] This action effectively and permanently blocks the enzyme's proteolytic function.[1][8][11] Its ability to inhibit MALT1-dependent substrate cleavage (e.g., of BCL10, CYLD, or RelB), suppress NF-κB activation, and reduce the viability of MALT1-dependent cancer cells has been well-documented.[2][6][8][12]

The Challenge of Specificity: A Double-Edged Sword

While effective at inhibiting MALT1, the primary drawback of Z-VRPR-FMK lies in its potential for off-target effects. MALT1 is a paracaspase, structurally related to the caspase family of proteases, which are central executioners of apoptosis.[4] Peptide-based inhibitors with reactive FMK warheads, such as the well-known pan-caspase inhibitor Z-VAD-FMK, are known to exhibit cross-reactivity with other cysteine proteases.[13][14][15]

This lack of absolute specificity is a critical flaw when Z-VRPR-FMK is used as a negative control to validate the on-target effects of a novel MALT1 inhibitor. If both the test compound and Z-VRPR-FMK produce a similar phenotype (e.g., cell death), it is difficult to definitively conclude that the effect is solely due to MALT1 inhibition, as both compounds may share off-targets.

Proper Use Case: A Positive Control for MALT1 Inhibition

Given its potent, irreversible mechanism, the most appropriate application for Z-VRPR-FMK is as a positive control for MALT1 inhibition . In any assay—be it a biochemical cleavage assay or a cell-based reporter assay—Z-VRPR-FMK serves as a reliable benchmark to confirm that the MALT1 pathway is active and can be inhibited.[4][16] For example, when screening new chemical entities, demonstrating that Z-VRPR-FMK blocks the measured phenotype confirms the MALT1-dependency of the signal.[6]

Section 2: Comparative Analysis of MALT1 Controls

To achieve the highest level of scientific rigor, researchers should employ a multi-faceted control strategy. Z-VRPR-FMK can be one component, but it should be complemented by more specific and inert controls.

Pharmacological Alternatives: Small Molecule Inhibitors

Several small molecule inhibitors offer different mechanisms and potentially different off-target profiles.

  • Mepazine: A phenothiazine derivative identified as a reversible, non-competitive MALT1 inhibitor.[17] It binds to an allosteric site at the interface of the protease and Ig3 domains, preventing the conformational change needed for activation.[7] As a reversible and non-covalent inhibitor, its kinetics and off-target profile differ significantly from Z-VRPR-FMK, making it a useful comparator.[17][18] It has shown efficacy in preclinical models and is noted for its ability to cross the blood-brain barrier.[19][20]

  • MI-2: An irreversible small molecule inhibitor that, like Z-VRPR-FMK, directly targets the MALT1 active site.[5][21][22] While it proved unsuitable for clinical development, it serves as another pharmacological tool to confirm MALT1-dependent phenotypes.[23] However, recent studies suggest MI-2 may have significant off-target effects, including directly inhibiting GPX4 to induce ferroptosis, independent of MALT1.[24] This underscores the critical need to validate findings with genetic controls.

The Gold Standard: Genetic Controls

The most definitive way to demonstrate that an observed effect is due to the loss of MALT1's catalytic function is through genetic manipulation.

  • Catalytically Inactive MALT1 (C464A): Expressing a MALT1 mutant where the active site cysteine is replaced with a non-reactive alanine (C464A) is the gold standard control.[25][26] This mutant is incorporated into the CBM complex but is proteolytically dead.[10] Comparing the effect of a test compound in cells expressing wild-type MALT1 versus MALT1-C464A provides the cleanest evidence for on-target activity.[27] This approach preserves the scaffolding function of MALT1, isolating the role of its protease activity.[7]

The Ideal Negative Control: Scrambled or Inactive Peptides

For peptide-based inhibitors like Z-VRPR-FMK, an ideal negative control would be a peptide with the same composition but a scrambled sequence, or a variant with a non-reactive warhead (e.g., an ethyl ketone instead of an FMK).[9] Such a compound would control for effects related to peptide permeability, solubility, or non-specific interactions, isolating the effect of specific, covalent active-site inhibition. While not always commercially available, these are crucial controls for validating novel peptide-based inhibitors.

Section 3: Data-Driven Comparison

The following table summarizes the key characteristics of different MALT1 control compounds, providing a quick reference for experimental design.

Control Compound Mechanism of Action Reversibility Primary Use Case Key Limitations
Z-VRPR-FMK Covalent, Active SiteIrreversiblePositive Control for InhibitionPotential off-target activity on other cysteine proteases (e.g., caspases).[13]
Mepazine Allosteric, Non-competitiveReversibleAlternative Pharmacological ControlMALT1-independent mechanisms may exist; distinct off-target profile.[1][17]
MI-2 Covalent, Active SiteIrreversibleAlternative Pharmacological ControlKnown significant off-target effects (e.g., GPX4 inhibition).[21][24]
MALT1-C464A Mutant Genetically InactiveN/A (Genetic)Gold Standard Specificity ControlRequires genetic manipulation (transfection/transduction); does not control for off-targets of a chemical inhibitor.[25][27]

Section 4: Key Experimental Protocols

Protocol 1: Cell-Based NF-κB Reporter Assay for MALT1 Activity

This protocol outlines a method to measure MALT1-dependent NF-κB activation using a luciferase reporter assay in Jurkat T-cells.

Objective: To compare the inhibitory effect of a test compound against the positive control Z-VRPR-FMK.

Methodology:

  • Cell Culture: Culture Jurkat T-cells stably expressing an NF-κB-luciferase reporter construct in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic.

  • Plating: Seed 1x10^5 cells/well in a 96-well white, clear-bottom plate.

  • Inhibitor Treatment: Pre-treat cells for 1 hour with a dose range of the test compound, Z-VRPR-FMK (e.g., 1-50 µM), or DMSO vehicle control.

  • Stimulation: Stimulate the cells by adding PMA (50 ng/mL) and Ionomycin (1 µM) to activate the T-cell receptor signaling pathway upstream of MALT1.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Lysis & Readout: Add a luciferase assay reagent (e.g., Bright-Glo™) directly to the wells. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the DMSO control. Plot the dose-response curve and calculate IC50 values. A potent inhibition by Z-VRPR-FMK confirms the MALT1-dependency of the assay.

Protocol 2: In Vitro MALT1 Substrate Cleavage Assay

This protocol describes a biochemical assay to directly measure MALT1 proteolytic activity.

Objective: To determine the direct inhibitory effect of a compound on recombinant MALT1 protease.

Methodology:

  • Reagents:

    • Recombinant MALT1 protease.

    • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).[24]

    • Assay Buffer: 50 mM MES (pH 6.8), 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT.[26]

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and Z-VRPR-FMK (positive control, e.g., 1 nM - 10 µM) in assay buffer.

  • Enzyme-Inhibitor Incubation: In a 384-well black plate, add recombinant MALT1 to each well. Add the diluted inhibitors or DMSO vehicle and incubate for 30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate Ac-LRSR-AMC to all wells to a final concentration of 10-20 µM.

  • Kinetic Readout: Immediately place the plate in a fluorescent plate reader pre-heated to 30°C. Measure the increase in fluorescence (Excitation: ~350 nm, Emission: ~450 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear phase) for each well. Normalize the rates to the DMSO control and plot the dose-response curve to determine IC50 values. The IC50 for Z-VRPR-FMK should be in the low nanomolar range.[4]

Visualization of Key Concepts

MALT1 Signaling Pathway and Points of Inhibition

MALT1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR Antigen Receptor (e.g., TCR/BCR) CARMA1 CARMA1 TCR->CARMA1 Stimulation BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffold Function RelB_inactive RelB MALT1->RelB_inactive Protease Function CBM CBM Complex IKK IKK Complex TRAF6->IKK NFkB NF-κB (p65/c-Rel) IKK->NFkB Activation RelB_cleaved Cleaved RelB (Degraded) Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription ZVRPR Z-VRPR-FMK MI-2 ZVRPR->MALT1 Active Site (Irreversible) Mepazine Mepazine Mepazine->MALT1 Allosteric Site (Reversible)

Caption: MALT1 signaling cascade and inhibitor targets.

Experimental Workflow for Inhibitor Validation

Workflow start Start: Cell Culture (e.g., Jurkat, DLBCL lines) treatment Treatment Groups start->treatment control_dmso Vehicle (DMSO) treatment->control_dmso Negative control_pos Positive Control (Z-VRPR-FMK) treatment->control_pos Positive test_comp Test Compound treatment->test_comp control_genetic Genetic Control (MALT1-C464A) treatment->control_genetic Specificity stim Stimulation (e.g., PMA/Iono) control_dmso->stim control_pos->stim test_comp->stim control_genetic->stim assay Assay Readout stim->assay read_reporter NF-κB Reporter (Luminescence) assay->read_reporter read_cleavage Substrate Cleavage (Western Blot) assay->read_cleavage read_viability Cell Viability (MTS/CTG) assay->read_viability analysis Data Analysis: Compare Test Compound to Controls (Calculate IC50 / % Inhibition) read_reporter->analysis read_cleavage->analysis read_viability->analysis conclusion Conclusion: Determine On-Target Efficacy and Specificity analysis->conclusion

Caption: A comprehensive workflow for validating MALT1 inhibitors.

Conclusion: Choosing the Right Control for Your MALT1 Experiment

Z-VRPR-FMK remains a useful tool in the MALT1 researcher's arsenal, but its role must be clearly defined. It excels as a positive control to validate an assay's dependence on MALT1's proteolytic activity. However, due to potential off-target effects, it is a poor choice for a negative control to prove the specificity of a new inhibitor.

For the most rigorous and publishable data, a multi-pronged approach is essential. The effects of a novel inhibitor should be compared not only to Z-VRPR-FMK but also to a mechanistically different small molecule like Mepazine. Crucially, the ultimate validation of on-target MALT1 catalytic inhibition should be demonstrated using the gold-standard genetic control: the catalytically inactive MALT1-C464A mutant. By employing this robust validation strategy, researchers can build a compelling and scientifically sound case for their findings in the competitive field of MALT1-targeted drug discovery.

References

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell, 22(6), 812-24. [Link]

  • Weisel, K., et al. (2025). MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4. PNAS, 122. [Link]

  • Nagel, D., et al. (2012). Mepazine, an Apoptosis Enhancer, is a Potent and Selective MALT1 Inhibitor. Cancer Discovery, 2(12), 1084-1097. Available at: [Link]

  • Schutt, J., et al. (2015). Inhibition of MALT1 paracaspase by mepazine to decrease proliferation and enhance apoptosis in pancreatic cancer. ASCO Publications. [Link]

  • Ames, J., et al. (2023). Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer. Clinical Cancer Research, 29(10), 1956-1968. [Link]

  • Ames, J., et al. (2023). Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer. Universiteit van Amsterdam. [Link]

  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology, 12(6), 1947-1955. [Link]

  • Kim, H., et al. (2024). Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death. Blood Advances. [Link]

  • Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell, 22(6), 812-824. [Link]

  • Staudt, L. M. (2012). Targeting Lymphomas Through MALT1 Inhibition. Oncotarget, 3(12), 1437–1438. [Link]

  • Thome, M. (2011). MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? Cancer Research, 71(21), 6599-6603. [Link]

  • Scott, J. D., et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. Bioorganic & Medicinal Chemistry Letters, 29(10), 1221-1225. [Link]

  • Rebeaud, F., et al. (2017). Two Antagonistic MALT1 Auto-Cleavage Mechanisms Reveal a Role for TRAF6 to Unleash MALT1 Activation. PLoS ONE, 12(1), e0169026. [Link]

  • Pelzer, C., et al. (2020). Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain. PNAS, 117(6), 3024-3033. [Link]

  • Hailfinger, S., et al. (2009). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. PNAS, 106(47), 19946-19951. [Link]

  • Staudt, L. M. (2023). What's brewing for MALT1 in lymphoma? Blood, 142(23), 1941–1943. [Link]

  • Al-Harbi, S., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica, 108(9), 2419-2432. [Link]

  • BPS Bioscience. (n.d.). MALT1 Assay Service. Retrieved from [Link]

  • Yu, J., et al. (2015). MALT1 autoprocesses itself in vitro. ResearchGate. [Link]

  • Jaworski, M., & Thome, M. (2013). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences, 70(22), 4337–4349. [Link]

  • Al-Harbi, S., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application. Haematologica, 108(9), 2419-2432. [Link]

  • Andrews, J. M., et al. (2023). MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression. Neuro-Oncology, 25(10), 1806-1819. [Link]

  • ResearchGate. (2020). MALT1 as a promising target to treat lymphoma and other diseases related to MALT1 anomalies. Request PDF. [Link]

  • ResearchGate. (2025). Commonly used caspase inhibitors designed based on substrate specificity profiles lack selectivity. Request PDF. [Link]

  • Wilson, S. E., et al. (2000). Caspase inhibitor z-VAD-FMK inhibits keratocyte apoptosis, but promotes keratocyte necrosis, after corneal epithelial scrape. Investigative Ophthalmology & Visual Science, 41(10), 2947-2954. [Link]

  • Inhibitor Insights Library. (2025). Z-VAD-FMK: Redefining Caspase Inhibition for Next-Gen Apoptosis Research. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.